This compound is not found in all species of the genera listed below, but these are the primary botanical sources identified in the scientific literature.
| Plant Source | Family | Documented Plant Parts Containing this compound |
|---|---|---|
| Alstonia boonei | Apocynaceae | Stem bark [1] [2] [3] |
| Picralima nitida | Apocynaceae | Seeds [1] [2] |
| Rauvolfia vomitoria | Apocynaceae | Information not specified in search results [4] |
| Rauvolfia obscura | Apocynaceae | Roots, leaves [4] |
| Rauvolfia hirsuta | Apocynaceae | Roots [4] |
| Rauvolfia volkensii | Apocynaceae | Roots [4] |
| Catharanthus roseus | Apocynaceae | Produced in engineered biosynthetic pathways [5] [6] |
This compound has demonstrated promising biological activities in preclinical studies, two of which are highlighted below.
Anti-malarial Activity A 2025 study investigated this compound's action against Plasmodium falciparum [7].
Antibacterial Activity A 2024 study on metabolites from A. boonei and P. nitida reported the following antibacterial data for this compound using a disc diffusion assay [2] [3]:
| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Pseudomonas aeruginosa | 9.3 ± 0.6 | Weak |
| Streptococcus agalactiae | 10.0 ± 0.0 | Weak |
For researchers looking to replicate or build upon these findings, here are the core methodologies from the cited studies.
1. In Vitro Antiplasmodial Growth Inhibition Assay [7] This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against malaria parasites.
2. Disc Diffusion Assay for Antibacterial Activity [2] [3] This standard method qualitatively assesses the antibacterial potential of purified compounds.
The biosynthetic pathway for this compound has been elucidated, enabling its production in heterologous systems like yeast and Nicotiana benthamiana [5] [6]. The following diagram maps this pathway from primary metabolites to the final product.
This compound biosynthetic pathway from primary precursors. CrSTR, CrSGD, CrTHAS, and CrAS/CroSS are key enzymes [5] [6].
The pathway engineering opens avenues for precursor-directed biosynthesis to create "new-to-nature" alkaloids. By feeding engineered yeast or plants with unnatural tryptamine analogs (e.g., halogenated, methylated), the biosynthetic machinery can produce novel this compound derivatives with potentially improved pharmaceutical properties [5] [6].
This compound presents a compelling profile for further investigation:
This compound is a pentacyclic indole alkaloid belonging to the monoterpene indole alkaloid (MIA) class, a group of plant-derived natural products renowned for their structural complexity and diverse pharmacological activities. This unique alkaloid has garnered significant research interest due to its atypical antipsychotic properties and potential therapeutic applications in cancer and malaria treatment. This compound was initially identified as the active component in traditional Nigerian botanical remedies used to treat mental illnesses, establishing its ethnopharmacological significance [1] [2]. The compound's distinctive yohimbine-like structure and zwitterionic nature contribute to its unique physicochemical properties and biological activity profile, distinguishing it from other well-known indole alkaloids such as reserpine, vinblastine, and vincristine [1] [3].
The classification of this compound within the MIA family places it among the heteroyohimbine-type alkaloids, characterized by their pentacyclic ring system and specific stereochemical configurations. Monoterpene indole alkaloids represent a substantial class of plant specialized metabolites with over 3,000 identified structures, many of which possess marked pharmacological activities and have served as templates for drug development [3] [4]. The structural complexity and challenging synthesis of these compounds have prompted innovative approaches to their production, including heterologous biosynthetic pathways in microbial and plant systems [3] [4]. This technical guide provides a comprehensive overview of this compound's chemical properties, classification, biosynthesis, pharmacological activities, and experimental methodologies relevant to researchers and drug development professionals.
This compound possesses a complex pentacyclic structure with multiple stereocenters, contributing to its specific three-dimensional configuration and biological activity. The molecular formula of this compound is C₂₁H₂₀N₂O₃ (neutral form) or C₂₁H₂₁N₂O₃⁺ (zwitterionic form), with a molar mass of 348.402 g/mol (neutral) or 349.410 g/mol (zwitterionic form) [5] [6]. The compound exhibits a zwitterionic character under physiological conditions, containing both positive and negative charges within its structure, which influences its solubility and interaction with biological membranes [7]. The presence of a methoxycarbonyl group at position 16 and a methyl group at position 19 are distinctive structural features that contribute to its pharmacological profile [1].
Table 1: Fundamental Chemical Properties of this compound
| Property | Specification |
|---|---|
| IUPAC Name | (19α,20α)-16-(methoxycarbonyl)-19-methyl-3,4,5,6,16,17-hexadehydro-18-oxayohimban-4-ium-1-ide [5] |
| CAS Registry Number | 642-18-2 [5] [7] |
| Molecular Formula | C₂₁H₂₀N₂O₃ (neutral) / C₂₁H₂₁N₂O₃⁺ (zwitterionic) [5] [6] |
| Molar Mass | 348.402 g/mol (neutral) / 349.410 g/mol (zwitterionic) [5] [6] |
| SMILES Notation | C[C@H]1[C@@H]2CN3C=CC4=C5C=CC=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)OC [7] |
| InChI Key | WYTGDNHDOZPMIW-RCBQFDQVSA-N [5] |
| XLogP3 | 3.2 [7] |
| Hydrogen Bond Donor Count | 0 [7] |
| Hydrogen Bond Acceptor Count | 4 [7] |
| Rotatable Bond Count | 2 [7] |
| Defined Atom Stereocenter Count | 3 [7] |
The stereochemistry of this compound is defined by three chiral centers with established (19α,20α) configuration, which is critical for its biological activity [5]. The compound's crystalline form typically appears as a white to yellow solid powder, with a density of 0.9±0.1 g/cm³ and a boiling point of 189.9±0.0°C at 760 mmHg [7]. This compound demonstrates moderate lipophilicity with a calculated partition coefficient (LogP) of 3.2, indicating balanced hydrophilicity-lipophilicity characteristics that influence its absorption and distribution properties [7]. The vapor pressure of this compound is approximately 0.8±0.3 mmHg at 25°C, reflecting low volatility under standard conditions [7].
Table 2: Natural Sources and Solubility Profile of this compound
| Property | Details |
|---|---|
| Natural Sources | Alstonia boonei, Rauvolfia vomitoria, Rauvolfia caffra, Picralima nitida, Catharanthus roseus [1] [6] |
| Plant Parts | Roots, leaves, stem bark [5] [1] |
| Solubility in DMSO | Soluble (appropriate for stock solutions) [7] |
| Solubility in Water | Limited (may require solubilizing agents) [7] |
| Solubility in Ethanol | Moderate [7] |
| Recommended Storage | -20°C to -80°C, protected from light [7] |
| Stability | Stable at ambient temperature for short periods during shipping [7] |
In terms of solubility, this compound is readily soluble in DMSO, making it suitable for preparing stock solutions for in vitro assays, while demonstrating limited water solubility that may require formulation with solubilizing agents for in vivo administration [7]. The compound's stability is maintained when stored at -20°C to -80°C with protection from light, as it may be susceptible to photodegradation under prolonged exposure [7]. For in vivo studies, several formulation approaches have been developed, including suspensions in 0.5% carboxymethylcellulose sodium for oral administration and solutions in DMSO:Tween 80:saline (10:5:85) mixtures for injection [7].
The biosynthesis of this compound in plants follows the monoterpene indole alkaloid (MIA) pathway, which begins with the universal precursor strictosidine [3] [4]. Strictosidine is formed through a Pictet-Spengler condensation between the amino acid-derived tryptamine and the iridoid secologanin, catalyzed by the enzyme strictosidine synthase (STR) [4]. The subsequent conversion to this compound involves three key enzymatic steps: (1) deglycosylation of strictosidine by strictosidine-β-d-glucosidase (SGD), (2) reduction by tetrahydrothis compound synthase (THAS), a medium-chain dehydrogenase/reductase (MDR) that produces tetrahydrothis compound (THA), and (3) final oxidation by a specific cytochrome P450 enzyme, this compound synthase (AS) [3] [4]. This biosynthetic pathway highlights the complex enzymatic machinery that plants employ to generate structurally diverse alkaloids from common precursors.
Recent advances in synthetic biology have enabled the reconstruction of this compound biosynthetic pathways in heterologous systems. Researchers have successfully engineered the baker's yeast *Saccharomyces cerevisiae* to produce this compound de novo from simple carbon sources by introducing multiple plant-derived enzymes, including strictosidine synthase, strictosidine glucosidase, tetrahydrothis compound synthase, and this compound synthase [3]. This microbial production platform has facilitated not only the sustainable production of this compound but also the generation of "new-to-nature" halogenated analogs through precursor-directed biosynthesis and enzyme promiscuity [3]. Similarly, the transient expression of this compound biosynthetic genes in Nicotiana benthamiana has demonstrated the flexibility of plant-based expression systems for producing this compound and its analogs [4].
Visualization of this compound Biosynthesis Pathway: This diagram illustrates the enzymatic conversion from primary precursors to this compound in plants, highlighting the key enzymes STR (strictosidine synthase), SGD (strictosidine beta-glucosidase), THAS (tetrahydrothis compound synthase), and AS (this compound synthase).
This compound is classified as a heteroyohimbine-type monoterpene indole alkaloid, characterized by its pentacyclic ring system that incorporates both indole and quinoline structural elements [1] [6]. Specifically, it belongs to the oxayohimbanium subgroup, distinguished by the presence of an oxygen atom in the pentacyclic framework [5]. The zwitterionic nature of this compound, resulting from a quaternary nitrogen and an anionic indole moiety, places it in a distinct category among indole alkaloids and influences its chemical reactivity and biological interactions [7]. This structural feature is relatively uncommon among natural products and contributes to this compound's unique pharmacological profile.
Within the broader context of alkaloid classifications, this compound shares biosynthetic origins with other medicinally important MIAs such as ajmaline (antiarrhythmic), vincristine (anticancer), and quinine (antimalarial), yet exhibits distinct structural differences that confer its specific biological activities [4]. The compound's stereospecific configuration at positions 19 and 20 (both alpha-oriented) further defines its classification and differentiates it from stereoisomers such as serpentine, which exhibits different biological properties despite sharing the same molecular formula [3]. This precise stereochemistry is essential for this compound's interaction with molecular targets, particularly serotonin receptors in the central nervous system [8] [6].
This compound exhibits a distinct antipsychotic profile that differentiates it from both typical and atypical antipsychotic medications. Preclinical studies demonstrate that this compound effectively attenuates MK-801-induced hyperlocomotion (modeling positive symptoms), social interaction deficits (modeling negative symptoms), and working memory impairments (modeling cognitive symptoms) associated with schizophrenia [8] [6]. These effects are mediated primarily through serotonergic mechanisms, specifically via agonist activity at 5-HT₂C receptors and modulation of 5-HT₂A receptors, rather than through direct dopamine D2 receptor antagonism characteristic of conventional antipsychotics [8] [6]. This unique mechanism of action may explain this compound's favorable side effect profile, particularly the absence of extrapyramidal symptoms typically associated with dopamine-blocking agents.
In addition to its antipsychotic properties, this compound demonstrates anxiolytic-like effects in animal models without inducing the sedative effects commonly associated with benzodiazepines [2] [6]. The compound also attenuates haloperidol-induced catalepsy and lacks pro-convulsant activity, further distinguishing it from other antipsychotic agents such as clozapine [6]. Unlike many atypical antipsychotics, this compound administration does not significantly affect plasma prolactin levels or cause substantial weight gain in animal models, suggesting potential advantages over currently available treatments [9]. Research also indicates that this compound indirectly modulates glutamatergic transmission by enhancing glutamate uptake in hippocampal slices, suggesting potential benefits for cognitive function in psychiatric disorders [6].
This compound demonstrates promising anticancer properties through multiple mechanisms of action. The compound functions as a DNA intercalating agent, preferentially distinguishing between DNA from cancerous and healthy tissues and suppressing DNA synthesis in cancer cells [10] [7]. This selective activity against cancer cells is particularly valuable for potential therapeutic applications. Additionally, this compound induces apoptosis and promotes DNA damage in cancer cells, contributing to its antineoplastic effects [10]. In vivo studies have shown that this compound effectively treats a considerable proportion of BALB/C mice infected with transplantable YC8 lymphoma ascites cells and Swiss mice carrying Ehrlich ascites cancer cells, supporting its potential as an anticancer agent [7].
Regarding antiparasitic activity, this compound exhibits significant antiplasmodial properties against Plasmodium falciparum, the primary parasite responsible for malaria [10] [9]. Recent research suggests that its mechanism of action involves mediation of mitochondrial apoptosis in the parasite, and the identification of the inner-mitochondrial membrane protein PfMPV17 has been linked to P. falciparum resistance to this compound, indicating a specific mitochondrial target [9]. This understanding of its molecular target against malaria parasites provides opportunities for developing more targeted therapies for parasitic infections.
Table 3: Pharmacological Activities and Mechanisms of this compound
| Pharmacological Activity | Proposed Mechanisms | Experimental Models |
|---|---|---|
| Antipsychotic | 5-HT₂A/C receptor modulation; Enhanced glutamate uptake in hippocampus; Indirect influence on dopamine system [8] [6] | MK-801-induced hyperlocomotion and social interaction deficit; Amphetamine-induced lethality and stereotypy [8] [6] |
| Anxiolytic | Serotonergic system modulation [2] | Elevated plus maze; Light/dark paradigm [2] [6] |
| Anticancer | DNA intercalation; Apoptosis induction; DNA damage [10] [7] | In vitro DNA synthesis suppression; In vivo models using YC8 lymphoma and Ehrlich ascites cancer cells [10] [7] |
| Anti-plasmodial | Mitochondrial apoptosis mediation in parasites [10] [9] | Plasmodium falciparum cultures [10] [9] |
The assessment of this compound's anticancer properties involves specific in vitro methodologies to evaluate its effects on DNA synthesis and cancer cell viability. The DNA intercalation assay utilizes DNA from various cancer tissues or cells as templates to examine this compound's ability to distinguish between cancerous and healthy DNA [7]. In this protocol, researchers incubate this compound with DNA templates and measure suppression of DNA synthesis through radioactive labeling or fluorescent detection methods. The experimental workflow typically involves: (1) isolation of DNA from cancer and normal tissues, (2) preparation of reaction mixtures containing DNA template, nucleotides, DNA polymerase, and varying concentrations of this compound, (3) incubation at 37°C for predetermined time periods, (4) quantification of DNA synthesis through incorporation of labeled nucleotides, and (5) data analysis to determine differential effects on cancerous versus healthy DNA [7].
For cell viability and apoptosis assays, researchers employ standard cancer cell lines treated with increasing concentrations of this compound. The protocol generally includes: (1) culturing cancer cell lines in appropriate media, (2) treatment with this compound at varying concentrations (typically ranging from 0.1 μM to 100 μM) for 24-72 hours, (3) assessment of cell viability using MTT, XTT, or similar colorimetric assays, (4) evaluation of apoptosis induction through Annexin V/propidium iodide staining followed by flow cytometry, and (5) examination of DNA damage via comet assay or γ-H2AX immunostaining [10] [7]. These methodologies have demonstrated that this compound exhibits selective toxicity toward cancer cells while showing negligible effects on healthy tissue DNA, suggesting a favorable therapeutic window worthy of further investigation [7].
The evaluation of this compound's antipsychotic activity employs well-established rodent behavioral models that capture different dimensions of psychosis-like states. The MK-801-induced hyperlocomotion test serves as a model for positive symptoms of schizophrenia. The detailed protocol involves: (1) administering this compound (0.1, 0.5, or 1.0 mg/kg, intraperitoneally) to mice 30 minutes before MK-801 (0.5 mg/kg) injection, (2) placing animals in locomotor activity cages or open field apparatus, (3) recording horizontal activity for 60-90 minutes using automated tracking systems, and (4) analyzing total distance traveled and movement patterns [7] [8]. This model has shown that this compound dose-dependently reduces MK-801-induced hyperlocomotion, with effective doses in the range of 0.5-2.0 mg/kg [7].
The social interaction test addresses negative symptoms and involves: (1) treating mice with this compound before MK-801 administration, (2) placing pairs of unfamiliar mice in a testing arena, (3) recording their social behaviors (nose-to-nose sniffing, following, allogrooming) for 10-15 minutes, and (4) analyzing the time engaged in active social interaction [8]. For cognitive symptoms, the step-down inhibitory avoidance paradigm evaluates working memory: (1) mice receive a mild footshock upon stepping down from a platform, (2) retention tests are conducted at various intervals after training, (3) this compound is administered before MK-801, and (4) step-down latency is measured as an index of memory retention [8]. These behavioral assessments have consistently demonstrated that this compound effectively counteracts MK-801-induced deficits, and its effects are mediated by 5-HT₂A/C receptors, as evidenced by abolition of its behavioral effects when co-administered with the 5-HT₂A/C antagonist ritanserin [8].
Mechanism of Antipsychotic Action: This diagram illustrates this compound's primary molecular targets and behavioral effects, highlighting its serotonergic mechanism rather than direct dopamine blockade.
This compound presents a promising therapeutic profile particularly for treatment-resistant psychiatric conditions, owing to its unique mechanism of action that differs from currently available antipsychotic medications. The compound's favorable side effect profile, including the absence of extrapyramidal symptoms, minimal effect on prolactin levels, and lack of weight gain in preclinical models, addresses several limitations associated with conventional antipsychotic therapies [9] [6]. These attributes position this compound as a potential candidate for patients who do not respond adequately to existing treatments or experience intolerable side effects. Additionally, its demonstrated efficacy across positive, negative, and cognitive symptom domains in animal models suggests a comprehensive therapeutic potential that merits further clinical investigation [8].
Despite promising preclinical results, several aspects of this compound's properties require further investigation to advance its therapeutic development. Comprehensive toxicity studies following standardized guidelines (e.g., OECD, ICH) are necessary to establish its safety profile, including acute, subchronic, and chronic toxicity assessments, genotoxicity evaluation, and reproductive toxicity studies [10]. Research on pharmacokinetic characteristics, such as bioavailability, metabolism, tissue distribution, and elimination half-life, remains limited and warrants systematic investigation to optimize dosing regimens and delivery strategies [10]. The compound's formulation development represents another critical research direction, particularly to enhance its water solubility and stability for potential pharmaceutical applications [7].
Future research should prioritize translational studies to bridge the gap between promising preclinical results and clinical applications. This includes investigating potential drug interactions with commonly prescribed psychotropic medications, establishing biomarkers for treatment response, and identifying patient populations most likely to benefit from this compound therapy [1] [9]. The development of synthetic analogs through bioengineering approaches may further enhance its therapeutic properties while minimizing potential adverse effects [3] [4]. As the pharmaceutical industry faces challenges in developing novel neuropsychiatric treatments with fundamentally new mechanisms of action, this compound represents an intriguing candidate that combines ethnopharmacological validation with a potentially unique neurochemical profile worthy of comprehensive investigation.
This compound represents a structurally unique indole alkaloid with a promising and multifaceted pharmacological profile. Its distinctive pentacyclic framework and zwitterionic character differentiate it from other monoterpene indole alkaloids, while its serotonergically-mediated antipsychotic effects and favorable side effect profile position it as a potential therapeutic agent for psychiatric disorders, particularly for patients who do not respond to conventional treatments. The successful reconstitution of its biosynthetic pathway in heterologous systems such as yeast and Nicotiana benthamiana highlights the potential of synthetic biology approaches for sustainable production and generation of novel analogs with optimized properties [3] [4].
Alstonine is a monoterpene indole alkaloid found in various plant species from the Apocynaceae family, including Alstonia boonei, Rauwolfia caffra, Rauwolfia vomitoria, and Picralima nitida [1]. This natural product has garnered significant research interest due to its unique pharmacological properties, particularly its atypical antipsychotic profile observed in preclinical models. The investigation of this compound originated from ethnopharmacological research conducted among the Igbo people in Nigeria, where traditional psychiatrists used plant-based remedies containing this compound to treat mental illnesses, epilepsy, and as a sedative [1]. Traditional practitioners reported considerable success with this treatment, describing a protocol where an initial loading dose would induce prolonged sleep (2-3 days), followed by a tapered regimen over several weeks until patients were eventually free of both medicine and symptoms of 'madness' [1].
The chemical structure of this compound is identified as 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19 alpha-methyl-20 alpha-oxyhoimbanium [1]. As an indole alkaloid, it shares biosynthetic relationships with other medically important compounds derived from tryptophan metabolism, including serotonin, melatonin, and the anti-tumor alkaloids vinblastine and vincristine [1] [2]. The traditional use of this compound-containing preparations provides preliminary evidence of its bioavailability and safety profile in humans, though systematic clinical studies are still needed to confirm these observations under controlled conditions [1].
This compound demonstrates a distinct antipsychotic profile in various animal models, with characteristics that differentiate it from both typical and atypical antipsychotic drugs currently in clinical use [1] [3]. In murine models, this compound exhibits a clear, dose-dependent protective effect against amphetamine-induced lethality in grouped mice, with active doses ranging from 0.5 to 2.0 mg/kg administered intraperitoneally [1] [3]. This specific experimental paradigm is considered highly relevant for identifying antipsychotic activity, as the lethality is prevented by antipsychotics but not by other tranquilizers such as barbiturates or benzodiazepines [1].
The pharmacological profile of this compound presents interesting differentiations from conventional antipsychotics:
Beyond its antipsychotic properties, this compound and its derivatives demonstrate additional pharmacological activities:
Table 1: Summary of this compound's Pharmacological Activities
| Pharmacological Activity | Experimental Model | Effective Dose Range/Concentration | Key Findings |
|---|---|---|---|
| Antipsychotic | Mice (in vivo) | 0.5-2.0 mg/kg (i.p.) | Prevention of amphetamine-induced lethality; reduction of apomorphine-induced stereotypy [1] [3] |
| Neuroprotective | Primary cortical neurons (OGD/R model) | 0.75-3 µM | Increased cell viability; reduction of autophagic activity and lysosomal dysfunction [4] |
| Anxiolytic | Animal models | Not specified | Inhibition of haloperidol-induced catalepsy [5] |
| Antiplasmodial | Plasmodium falciparum cultures | Not specified | Induction of mitochondrial apoptosis [5] |
| Anticancer | Cancer cell lines | Not specified | DNA intercalation; induction of apoptosis and DNA damage [5] |
This compound exhibits a unique neurochemical profile that differs from conventional antipsychotics, suggesting a novel mechanism of action:
The following diagram illustrates the proposed neurotransmitter systems involved in this compound's mechanism of action:
This compound's proposed interactions with key neurotransmitter systems
Research on tetrahydrothis compound has revealed significant effects on the autophagy-lysosomal pathway, which represents a potentially important mechanism for its neuroprotective properties [4]. In OGD/R-induced cortical neurons, THA administration:
The Akt/mTOR signaling pathway plays a crucial role in both autophagy regulation and ischemic stroke progression [4]. mTOR is an atypical serine/threonine kinase that forms two multiprotein complexes (mTORC1 and mTORC2), with mTORC1 serving as a downstream molecule of AKT and acting as a negative regulator of autophagy [4]. THA significantly counteracted the OGD/R-induced decrease in phosphorylation of Akt and mTOR, thereby ameliorating the inactivation of the Akt/mTORC1 pathway [4]. This mechanism represents a promising target for therapeutic intervention in ischemic stroke and potentially other neurological conditions.
The following diagram illustrates the molecular pathway through which tetrahydrothis compound (THA) exerts neuroprotective effects:
Proposed molecular pathway for THA-mediated neuroprotection
Research on this compound's antipsychotic properties has employed several well-established animal behavioral models:
The neuroprotective effects of tetrahydrothis compound were investigated using:
Table 2: Experimental Models Used in this compound Research
| Experimental Model | Protocol Overview | Key Endpoints | Relevance to Human Conditions |
|---|---|---|---|
| Amphetamine-induced lethality | Administration of amphetamine to grouped mice pretreated with this compound (0.1-20 mg/kg, i.p.) | Mortality prevention; inverted U-shape dose response (active at 0.5-2.0 mg/kg) [1] [3] | Specific predictor of antipsychotic activity |
| Stereotypy induction | Apomorphine or amphetamine administration after this compound pretreatment | Reduction in stereotypic behaviors; differential effects on apomorphine vs. amphetamine stereotypy [1] | Differentiates classical vs. atypical antipsychotics |
| Haloperidol-induced catatonia | Haloperidol administration after this compound pretreatment | Prevention of catatonic symptoms [1] | Predicts extrapyramidal side effect profile |
| OGD/R neuronal injury | Primary cortical neurons subjected to oxygen-glucose deprivation followed by reoxygenation with THA pretreatment (0.75-3 µM) | Cell viability (MTT assay); autophagy markers (Western blot) [4] | Models ischemic stroke and neuroprotective mechanisms |
| Lysosomal inhibition | Chloroquine (10 µM) co-treatment with THA in OGD/R model | Reversal of protective effects; LC3B-II/LC3B-I ratio [4] | Confirms lysosomal involvement in neuroprotection |
Despite its promising pharmacological activities, several aspects of this compound's properties remain understudied:
Recent advances in synthetic biology have enabled the development of heterologous expression systems for this compound production:
The unique pharmacological profile of this compound makes it valuable for:
This compound represents a promising natural product with a unique pharmacological profile, particularly for psychiatric and neurological applications. Its atypical antipsychotic properties, characterized by differential effects on dopamine-mediated behaviors and a potentially favorable side effect profile, distinguish it from currently available medications [1] [3]. The neuroprotective effects demonstrated by its tetrahydro derivative further expand its potential therapeutic applications to ischemic stroke and possibly other neurodegenerative conditions [4].
Several critical research gaps need to be addressed to advance this compound toward clinical application:
Alstonine is an indole alkaloid with a distinctive pharmacological profile that has been identified as the active component in traditional Nigerian plant-based remedies for mental illness. Unlike conventional antipsychotics that primarily target dopamine D2 receptors, this compound exhibits a unique mechanism of action involving modulation of serotonergic pathways and indirect regulation of dopamine transmission. Preclinical studies demonstrate that this compound possesses atypical antipsychotic properties comparable to clozapine but without significant extrapyramidal side effects or prolactin elevation. This whitepaper provides a comprehensive technical analysis of this compound's ethnopharmacological origins, pharmacological mechanisms, and potential as a novel therapeutic agent for psychiatric disorders, specifically tailored for researchers and drug development professionals in the pharmaceutical sciences.
The discovery of this compound's antipsychotic properties originated from ethnopharmacological research conducted among the Igbo people of Nigeria in 1993. Traditional healers utilized a plant preparation called "uhuma obi-nwok" (translated as "the heart of man") to treat various forms of "madness" and epilepsy [1]. According to ethnographic accounts, traditional psychiatrist Dr. C.O. administered the remedy as a reddish-brown decoction prepared by boiling approximately 10 cm of root material in 250 ml of water [1]. The initial loading dose for adult patients was one cup, which reportedly induced sleep for 2-3 days, followed by a structured tapering regimen of half-a-cup three times daily for two weeks [1]. For severely agitated patients, practitioners administered one teaspoon of powdered root in 20 ml of gin as a rapid-acting sedative [1]. This traditional preparation was also used topically, with soaked roots and leaves applied as a sedative bath [1].
This compound is present in several plant species within the Apocynaceae family, with geographic distribution across tropical regions including Africa, Asia, and Australia [1] [2]. The primary botanical sources identified in traditional medicine include:
Table 1: Botanical Sources of this compound and Their Traditional Applications
| Botanical Source | Traditional Uses | Geographic Distribution |
|---|---|---|
| Alstonia boonei | Malaria, fever, spasms, mental illness | West and Central Africa |
| Rauwolfia caffra | Fever, insomnia, rheumatism, pneumonia | Southern Africa |
| Rauwolfia vomitoria | Convulsions, mental disorders | West Africa |
| Picralima nitida | Fever, inflammation, trypanosomiasis | West Africa |
| Catharanthus roseus | Diabetes, indigestion, cancer | Pantropical |
This compound is classified as a pentacyclic indole alkaloid with the chemical formula C~21~H~21~N~2~O~3~ and a molar mass of 349.410 g·mol⁻¹ [3]. Structurally, it belongs to the heteroyohimbine class of alkaloids, characterized by a complex ring system derived from tryptophan and secologanin [1] [2]. The compound exists as a zwitterionic species with a positively charged indole nitrogen and a negatively charged carboxylate group under physiological conditions [3]. This unique structural feature contributes to its physicochemical properties and potential blood-brain barrier permeability.
This compound is biosynthesized through the monoterpenoid indole alkaloid (MIA) pathway, which involves the condensation of tryptamine (derived from tryptophan) with secologanin to form strictosidine [2]. This key intermediate undergoes a series of enzymatic transformations including decarboxylation, glycosylation, and various ring rearrangements to yield the heteroyohimbine skeleton characteristic of this compound [2]. The final steps involve specific oxidation and methylation reactions that complete the biosynthesis of this compound, though the exact enzymatic machinery remains an active area of research.
This compound demonstrates a distinctive antipsychotic profile across multiple animal models, with efficacy comparable to atypical antipsychotics like clozapine but with a potentially superior side effect profile [1] [4] [5]. The following table summarizes key findings from preclinical studies:
Table 2: Preclinical Pharmacological Profile of this compound in Animal Models
| Experimental Model | This compound Effect | Dose Range | Significance |
|---|---|---|---|
| Amphetamine-induced lethality in grouped mice | Prevention of lethality | 0.5-2.0 mg/kg (i.p.) | Predictive of antipsychotic efficacy [1] |
| Apomorphine-induced stereotypy | Significant reduction | 0.5-2.0 mg/kg (i.p.) | Indicates antidopaminergic activity [1] |
| Haloperidol-induced catalepsy | Prevention of catatonia | 0.5-2.0 mg/kg (i.p.) | Suggests low extrapyramidal side effect potential [1] [3] |
| Barbiturate-induced sleeping time | Potentiation | 0.5-2.0 mg/kg (i.p.) | Indicates sedative properties [1] |
| MK-801-induced hyperlocomotion | Attenuation | 1.0-2.0 mg/kg (i.p.) | Models NMDA receptor hypofunction in schizophrenia [3] |
This compound exhibits a novel receptor signature that distinguishes it from conventional antipsychotics. Unlike typical antipsychotics that directly antagonize dopamine D2 receptors, this compound shows no direct binding affinity for D1, D2, or 5-HT~2A~ receptors, which are classically associated with antipsychotic mechanisms [4] [5]. Instead, research indicates that its effects are primarily mediated through 5-HT~2C~ receptor stimulation [3] [5]. This unique receptor profile contributes to this compound's differential modulation of dopamine transmission, with evidence suggesting it increases dopamine uptake in the striatum following acute administration [5]. Additionally, this compound indirectly enhances glutamate uptake in hippocampal slices through mechanisms dependent on 5-HT~2A~ and 5-HT~2C~ receptors [3], suggesting a complex interplay between serotonergic, dopaminergic, and glutamatergic systems.
The following diagram illustrates the proposed mechanism of action for this compound:
This compound's proposed mechanism involves 5-HT2C receptor-mediated modulation of dopamine and glutamate systems.
A significant advantage of this compound over many current antipsychotics is its favorable metabolic and endocrine profile. Preclinical studies indicate that this compound does not elevate prolactin levels, a common side effect of both typical and some atypical antipsychotics that can lead to galactorrhea, sexual dysfunction, and increased breast cancer risk [6]. Furthermore, this compound does not induce significant weight gain, another problematic side effect of many second-generation antipsychotics [6]. Interestingly, this compound prevents the expected fasting-induced decrease in glucose levels, suggesting potential effects on glucose metabolism that warrant further investigation [6].
Purpose: This model specifically predicts antipsychotic efficacy based on the ability of test compounds to prevent amphetamine-induced lethality in grouped mice, which is not attenuated by non-antipsychotic sedatives [1].
Experimental Protocol:
Key Findings: this compound demonstrated a dose-dependent protection against amphetamine-induced lethality, with significant effects at 1.0 mg/kg comparable to reference antipsychotics [1].
Purpose: This test evaluates the potential for extrapyramidal side effects, a major limitation of typical antipsychotics.
Experimental Protocol:
Key Findings: this compound significantly attenuated haloperidol-induced catalepsy at all tested doses, indicating a low potential for extrapyramidal side effects similar to clozapine [1] [3].
Purpose: To investigate the effects of this compound on dopamine reuptake, providing insights into its unique mechanism of action.
Experimental Protocol:
Key Findings: Acute this compound treatment significantly increased dopamine uptake, while chronic treatment did not, suggesting adaptive mechanisms [5].
Purpose: To assess D2 dopamine receptor binding density in specific brain regions following this compound treatment.
Experimental Protocol:
Key Findings: this compound did not alter D2 receptor binding densities in either region, confirming its lack of direct D2 receptor antagonism [5].
Beyond its promising antipsychotic properties, this compound demonstrates several other significant pharmacological activities that warrant attention from drug development professionals:
Research indicates that this compound possesses chemotherapeutic potential through multiple mechanisms. Studies demonstrate that this compound acts as a DNA intercalating agent, inducing apoptosis and DNA damage in cancer cells [7]. This dual mechanism of intercalation and apoptosis induction suggests potential applications in oncology, particularly for malignancies resistant to conventional DNA-targeting agents. The compound's indole alkaloid structure may facilitate specific interactions with DNA secondary structures or protein-DNA complexes, though the exact structural basis for these interactions requires further elucidation.
This compound exhibits significant antiplasmodial effects against Plasmodium falciparum, the primary parasite responsible for malaria [7]. The mechanism appears to involve mediation of mitochondrial apoptosis in the parasite, suggesting a novel approach to antimalarial therapy [7]. This activity is particularly relevant given the growing resistance to current antimalarial medications and aligns with the traditional use of Alstonia species for malaria treatment in endemic regions [2].
Preclinical models indicate that this compound possesses anxiolytic properties that may complement its antipsychotic efficacy [7] [3]. These effects appear to be mediated through serotonergic mechanisms, potentially involving 5-HT~2C~ receptor modulation similar to its antipsychotic actions [7]. The anxiolytic activity further supports the potential of this compound for treating complex neuropsychiatric conditions with comorbid anxiety and psychosis.
Despite promising preclinical data, several significant knowledge gaps must be addressed to advance this compound toward clinical application:
Current understanding of the structure-activity relationship (SAR) of this compound is limited, presenting both a challenge and opportunity for medicinal chemistry optimization [8] [2]. The complex pentacyclic structure provides multiple sites for chemical modification to enhance potency, improve bioavailability, or reduce potential toxicity. Future research should focus on:
This compound represents a promising novel therapeutic agent with a unique mechanism of action that differs fundamentally from currently available antipsychotic medications. Its ethnobotanical origins provide clinical validation of its potential efficacy in human psychiatric conditions, while modern pharmacological studies confirm its atypical profile with potentially reduced side effects. The compound's multimodal activity across dopaminergic, serotonergic, and glutamatergic systems aligns with contemporary understanding of schizophrenia as a disorder involving multiple neurotransmitter systems.
For drug development professionals, this compound presents both significant opportunities and challenges. The innovative mechanism targeting 5-HT~2C~ receptors and indirectly modulating dopamine transmission may offer a new approach for treatment-resistant schizophrenia and conditions where current therapies prove insufficient. However, the developmental pathway requires substantial investment in preclinical characterization, toxicological assessment, and formulation development before clinical trials can be initiated.
Future research directions should prioritize bridging the gap between the compelling ethnopharmacological evidence and modern drug development requirements, with particular emphasis on elucidating the complete pharmacological profile, optimizing the chemical structure for clinical use, and conducting well-designed clinical trials to validate its efficacy and safety in human populations. The study of this compound exemplifies the potential of ethnopharmacology to contribute innovative therapeutic approaches to contemporary medicine.
Alstonine is a plant-derived monoterpene indole alkaloid (MIA) found in various plant species, including those from the Alstonia, Rauvolfia, and Catharanthus genera [1] [2].
Table 1: Chemical and Physical Profile of this compound
| Property | Detail |
|---|---|
| IUPAC Name | (19α,20α)-16-(Methoxycarbonyl)-19-methyl-3,4,5,6,16,17-hexadehydro-18-oxayohimban-4-ium-1-ide [3] |
| Molecular Formula | C₂₁H₂₀N₂O₃ [1] [4] [3] |
| Molar Mass | 348.40 g·mol⁻¹ [4] [3] |
| CAS Registry Number | 642-18-2 [4] [3] |
| Natural Sources | Alstonia boonei, Catharanthus roseus, Rauvolfia vomitoria, Rauvolfia afra, Picralima nitida [1] [5] |
| Stereochemistry | Three defined stereocenters [3] |
This compound has a multifaceted preclinical pharmacological profile, with research indicating potential for antipsychotic, anxiolytic, anticancer, and antimalarial applications [4]. Its most extensively studied action is as a putative atypical antipsychotic [1] [5].
Table 2: Key Pharmacological Activities of this compound from Preclinical Studies
| Activity | Key Findings (Preclinical Models) |
|---|---|
| Antipsychotic | Attenuates MK-801-induced hyperlocomotion, working memory deficit, and social withdrawal; reduces amphetamine-induced lethality and stereotypy; attenuates haloperidol-induced catalepsy [1]. |
| Anxiolytic | Demonstrates anxiolytic-like effects [1]. |
| Anticancer | Inhibits DNA in vitro synthesis using DNA from cancerous tissues as a template, with minimal effects on DNA from healthy tissues [4]. |
| Antimalarial | Shows antiplasmodial activity [2]. |
The antipsychotic effects appear to be mediated primarily by 5-HT2A and 5-HT2C serotonin receptor stimulation, differing from both typical and existing atypical antipsychotics [1]. This compound also indirectly inhibits glutamate reuptake in hippocampal slices, an effect dependent on 5-HT2A/2C receptor activation, and lacks pro-convulsant activity in mice [1].
In plants, this compound is synthesized from the universal MIA precursor strictosidine. The biosynthetic pathway from strictosidine to this compound involves three key enzymatic steps [2], visualized below.
Producing MIAs like this compound through plant extraction is challenging due to low yields and complex supply chains [6]. Metabolic engineering in microbial and plant-based heterologous systems offers a promising solution.
1. Microbial Cell Factory in Yeast Researchers have successfully engineered Saccharomyces cerevisiae for de novo this compound biosynthesis from simple carbon sources [6] [7]. This platform involves integrating multiple plant genes into yeast, including those for strictosidine synthesis, SGD, THAS, and this compound Synthase (AS) [6]. The platform was further advanced by incorporating a bacterial halogenase enzyme, enabling de novo production of "new-to-nature" halogenated this compound analogs for drug development [6] [7].
2. Transient Expression in Nicotiana benthamiana* The plant *N. benthamiana serves as another heterologous host. By infiltrating leaves with Agrobacterium tumefaciens strains carrying biosynthetic genes (CrSGD, CrTHAS, CrAS), the pathway can be reconstituted to produce this compound, also allowing for precursor-directed biosynthesis of analogs [2].
For researchers aiming to replicate or build upon these production platforms, here are the core methodologies.
Protocol 1: De Novo Biosynthesis in Yeast [6]
Protocol 2: Reconstitution in N. benthamiana [2]
The discovery of "new-to-nature" halogenated this compound analogs opens new avenues for drug development [6]. The company Biomia, founded based on this yeast platform, aims to advance lead candidates toward clinical trials for schizophrenia, with an optimistic timeline for initial human trials around 2026 [7].
This integrated approach, combining natural product chemistry, pharmacology, and synthetic biology, positions this compound as a promising scaffold for developing novel therapeutics.
This compound is a pentacyclic indole alkaloid found in various plant species from the Apocynaceae family, particularly Alstonia boonei, Rauvolfia vomitoria, Rauvolfia caffra, Picralima nitida, and Catharanthus roseus [1] [2]. This natural product has garnered significant research interest due to its unique pharmacological profile, particularly its atypical antipsychotic properties observed in preclinical studies. Traditional healers in Nigeria have used plant preparations containing this compound for treating mental illnesses, epilepsy, and as sedatives, with reported success in managing symptoms of "madness" [1]. The traditional preparation involves boiling the root material in water to produce a reddish-brown liquid administered in specific dosing regimens, with reported induction of sleep followed by gradual recovery [1].
Beyond its central nervous system effects, this compound has demonstrated promising bioactivities in recent scientific investigations, including antiplasmodial effects against Plasmodium falciparum (including multi-drug resistant strains) and cytotoxic properties against cancer cells through DNA intercalation and apoptosis induction [3] [4]. The compound's unique mechanism of action, which appears to differ from conventional antipsychotic drugs, along with its favorable safety profile (including lack of pro-convulsant activity in mice), makes it a valuable candidate for further pharmaceutical development [1] [2].
Table 1: Natural Sources and Traditional Uses of this compound-Containing Plants
| Plant Species | Traditional Uses | Geographical Distribution |
|---|---|---|
| Alstonia boonei | Treatment of malaria, mental illnesses, fever, pain, inflammation | Tropical and subtropical Africa |
| Rauvolfia vomitoria | Mental disorders, convulsions (in combination with other plants), hypertension | Africa |
| Picralima nitida | Malaria, fever, pain, trypanosomiasis | West Africa |
| Rauvolfia caffra | Fever, insomnia, rheumatism, pneumonia | Southern Africa |
| Catharanthus roseus | Diabetes, indigestion; source of vinblastine and vincristine | Pantropical cultivation |
The initial critical step in this compound extraction involves careful selection and preparation of plant material. Based on traditional use and scientific literature, the stem bark and roots of source plants contain significant concentrations of this compound, though leaves may also contain appreciable amounts [1] [5]. Proper botanical identification by a qualified taxonomist is essential, with voucher specimens deposited in herbarium repositories for future reference [5].
Optimal preparation protocol:
The choice of extraction solvent and technique significantly influences the yield and phytochemical profile of this compound-containing extracts. This compound, being an indole alkaloid, exhibits moderate polarity and is typically extracted using alcoholic solvents or mixtures with water.
Table 2: Comparison of Extraction Methods for Alstonia boonei
| Extraction Method | Solvent | Conditions | Relative Phenolic Content* (mg GAE/g) | Advantages | Limitations |
|---|---|---|---|---|---|
| Maceration (stirred) | Methanol | Room temperature, 24h, 250 rpm | 48.34-53.08 (leaves) | High extraction efficiency, simple setup | Longer extraction time |
| Maceration (unstirred) | Methanol | Room temperature, 24h, static | 45.72 (stem bark) | Minimal equipment required | Lower efficiency |
| Soxhlet extraction | Methanol | 6h continuous extraction | 37.08-45.72 (stem bark) | Efficient, continuous extraction | Thermal degradation risk |
| Infusion | Water | Boiling water, 15min | Lower than organic solvents | Simple, green method | Lower alkaloid yield |
| Shaker extraction | 70% Ethanol | 72h, shaking | Not quantitatively determined | Good penetration | Extended time requirement |
*Note: Phenolic content does not directly correlate with this compound content but indicates general extraction efficiency of secondary metabolites [5].
Recommended extraction protocols:
Protocol 1: Methanol Maceration Extraction
Protocol 2: Ethanol-Based Extraction
Critical processing notes:
The crude extracts obtained through the aforementioned methods contain complex mixtures of phytochemicals requiring systematic fractionation to isolate this compound. The following protocol outlines an effective approach for preliminary enrichment of indole alkaloids:
Acid-base fractionation protocol:
Column chromatography represents the most effective method for isolation of pure this compound from the total alkaloid fraction:
Standard silica gel chromatography protocol:
Thin-layer chromatography (TLC) analysis:
Advanced purification techniques:
Spectroscopic characterization:
Recent advances in synthetic biology have enabled the development of microbial platforms for this compound production, offering an alternative to plant extraction with improved scalability and sustainability.
Engineered yeast platform:
The microbial biosynthesis approach offers significant advantages for pharmaceutical development, including:
The following diagram illustrates the complete workflow from natural extraction to biosynthetic production:
This compound demonstrates a distinct antipsychotic profile in preclinical models, with mechanisms differing from conventional antipsychotics. Standardized protocols for evaluating these activities include:
In vivo antipsychotic activity screening:
Mechanistic studies:
Recent studies demonstrate this compound's slow-acting antiplasmodial activity with potential for malaria chemoprevention:
Standard antiplasmodial protocol:
This compound demonstrates selective cytotoxicity through unique mechanisms:
Anticancer activity assessment:
Table 3: Quantitative Pharmacological Profile of this compound
| Pharmacological Activity | Experimental Model | Effective Dose/IC50 | Key Findings |
|---|---|---|---|
| Antipsychotic | Amphetamine-induced lethality (mice) | 0.5-2.0 mg/kg (i.p.) | Dose-dependent protection |
| Antipsychotic | Apomorphine-induced stereotypy | Significant reversal | Distinct from typical antipsychotics |
| Anxiolytic | Behavioral tests (mice) | Dose-dependent | Mediated by 5-HT2C receptors |
| Anti-plasmodial | P. falciparum (96h assay) | IC50 0.17 μM | Slow-acting, high selectivity index (>140) |
| Receptor binding | 5-HT2C receptor | Primary target | Serotonergic mechanism with dopamine modulation |
The extraction, isolation, and pharmacological characterization of this compound represents a promising frontier in natural product drug discovery. The detailed protocols provided in these Application Notes offer researchers comprehensive methodologies for obtaining this valuable alkaloid from plant sources, with the alternative biosynthetic approach in engineered yeast addressing potential supply limitations. The unique pharmacological profile of this compound, particularly its atypical antipsychotic properties with potentially fewer side effects than current treatments, justifies continued investigation.
Future development efforts should focus on:
The dual utility of this compound for both central nervous system disorders and infectious diseases like malaria underscores the importance of natural products in addressing diverse human health challenges. With the methodologies outlined herein, researchers are equipped to advance this promising compound through the drug development pipeline.
This compound is a pentacyclic indole alkaloid belonging to the heteroyohimbine subclass of monoterpene indole alkaloids (MIAs) that exhibits a complex stereochemical structure with molecular formula C₂₁H₂₁N₂O₃ and a molar mass of 349.410 g·mol⁻¹ [1]. This naturally occurring alkaloid is found in various plant species from the Apocynaceae family, primarily Alstonia boonei, Catharanthus roseus, Picralima nitida, Rauvolfia caffra, and Rauvolfia vomitoria [2] [1]. This compound has garnered significant research interest due to its unique pharmacological profile, particularly its atypical antipsychotic properties demonstrated in preclinical studies [2] [3]. Traditional healers in Nigeria have employed plant preparations containing this compound to treat mental illnesses, epilepsy, and as a sedative, referring to it as "uhuma obi-nwok" or "the heart of man" in the Igbo language [2].
The pharmacological interest in this compound extends beyond its antipsychotic effects to include chemotherapeutic properties, antiplasmodial activity, and anxiolytic effects [3] [4]. Its mechanism of action appears distinct from conventional antipsychotic drugs, involving serotonin receptor modulation (particularly 5-HT₂A and 5-HT₂C receptors) rather than direct dopamine receptor antagonism [1]. This unique mechanism offers potential advantages for treating mental disorders without inducing extrapyramidal side effects commonly associated with typical antipsychotics [2]. Furthermore, this compound has demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria, with an IC₅₀ of 0.18 µM and remarkable selectivity (>1000-fold) for parasites over human cells [4].
Reverse-phase high-performance liquid chromatography (RP-HPLC) represents the most widely employed technique for the quantitative analysis of this compound in plant extracts. The method typically utilizes a C18 column as the stationary phase with various mobile phase compositions depending on the specific analytical requirements. The development and validation of precise HPLC methods are critical for ensuring accurate quantification of this compound in complex plant matrices [5]. One validated RP-HPLC method for standardizing bioactive fractions of Alstonia scholaris demonstrated excellent linearity (r² > 0.999) within the tested ranges, with precision expressed as relative standard deviation (RSD) of less than 3% for both intra-day (0.4-2.0%) and inter-day (1.9-2.8%) assays [5].
The limit of detection (LOD) and limit of quantification (LOQ) are crucial parameters in method validation. In the analysis of Pisonia grandis extracts, LOD and LOQ values for allantoin (a compound with similar analytical challenges) were reported as 0.435 mg and 1.65 mg, respectively [6]. While these values pertain to a different compound, they provide a reference point for the sensitivity that can be expected in alkaloid analysis. For this compound specifically, method validation should include recovery studies, with acceptable mean recovery typically ranging between 98.5-102.5% [5].
Table 1: HPLC Method Parameters for this compound and Related Alkaloid Analysis
| Parameter | Specifications | Application/Notes |
|---|---|---|
| Stationary Phase | C18 column | Standard for reverse-phase separation [6] |
| Mobile Phase | Acetonitrile:phosphate buffer | Adjustable ratio based on separation requirements [6] |
| Flow Rate | 1 ml/min | Standard flow rate for analytical separation [6] |
| Detection | Photo diode array (PDA) | Detection at 200 nm maximum response [6] |
| Linear Range | 0.25-1.25 mg/ml | For related compound allantoin [6] |
| Method Precision | RSD <3% | Intra-day: 0.4-2.0%; Inter-day: 1.9-2.8% [5] |
For comprehensive analysis of this compound in plant extracts, photo diode array (PDA) detection has been employed with maximum detector response at 200 nm [6]. The incorporation of mass spectrometry (LC-MS) provides additional specificity for compound identification and quantification in complex matrices. The development of a validated RP-HPLC method for standardization of the bioactive ethyl acetate fraction of Alstonia scholaris has been shown to be "simple, rapid, precise, reproducible, robust, specific, and accurate for quality assessment" [5]. This method successfully isolated and quantified multiple compounds in the fraction, demonstrating its applicability for complex plant extracts.
Recent advances in this compound analysis include the development of microbial biosynthetic platforms in yeast (Saccharomyces cerevisiae) that enable not only production but also quantification of this compound and its analogs [7]. This innovative approach facilitates the generation of halogenated this compound derivatives and their subsequent analysis, expanding the scope of quantitative studies beyond plant-derived materials to include new-to-nature analogs with potential enhanced pharmaceutical properties [7].
Proper sample preparation is fundamental to accurate this compound quantification. The process begins with careful selection and identification of plant material, followed by drying at appropriate temperatures (typically 45°C) to preserve alkaloid content [8]. The dried plant material is then ground to a fine powder to increase surface area for efficient extraction. For quantitative analysis of Alstonia scholaris flowers, researchers achieved a 10% yield of dry flower powder from fresh flowers, with subsequent extraction yields of 5% for ethanolic crude extract [8].
Extraction efficiency varies significantly based on the solvent system employed. In a comprehensive study of Alstonia scholaris flowers, the dried powder was subjected to ultrasonic-assisted extraction with 95% ethanol to obtain the crude ethanolic extract (ASF-EtOH) [8]. This crude extract was further partitioned using liquid-liquid extraction to obtain dichloromethane (ASF-DCM), ethyl acetate (ASF-EtOAc), and water (ASF-Water) fractions, with yields of 26.4%, 9.3%, and 46.6% respectively [8]. The distribution of this compound across these fractions must be determined empirically for each plant species and tissue type.
Table 2: Extraction Yields and Phytochemical Content in Alstonia scholaris Flower Extracts
| Extract/Fraction | Yield (%) | Total Alkaloids (mg BER/g) | Flavonoids (mg RE/g) | Triterpenoids (mg URE/g) |
|---|---|---|---|---|
| ASF-EtOH (Crude) | 5.0 | 1.25-5.15 | 37.87-40.16 | 110.88-359.32 |
| ASF-DCM | 26.4 | Data not specified | Data not specified | Data not specified |
| ASF-EtOAc | 9.3 | Data not specified | Data not specified | Data not specified |
| ASF-Water | 46.6 | Data not specified | Data not specified | Data not specified |
BER: Berberine chloride equivalent; RE: Rutin equivalent; URE: Ursolic acid equivalent [8]
Bio-guided fractionation represents a strategic approach for enriching this compound content in plant extracts based on biological activity. This method was successfully employed in the study of Alstonia scholaris leaves, where the ethyl acetate fraction of the ethanolic extract demonstrated the highest antihyperglycemic and hepatoprotective activities [5]. Through this process, four compounds were isolated from the active fraction, including caffeic acid and isoquercitrin (identified for the first time in this plant), in addition to quercetin 3-O-β-D-xylopyranosyl (1'''→2")-β-D-galactopyranoside (the major compound) and chlorogenic acid [5].
For traditional preparations used in Nigerian ethnomedicine, practitioners create this compound-containing medicines by boiling ground root (approximately 10 cm long and 5 cm in diameter in 250 ml water) until the liquid turns reddish-brown [2]. Alternatively, for immediately agitated states, one teaspoon of powdered root may be prepared in 20 ml Gin as a single dose [2]. While these traditional methods may not optimize for this compound yield specifically, they provide valuable insight into traditional preparation techniques that can inform modern extraction protocol development.
The biosynthetic pathway of this compound in plants involves multiple enzymatic steps starting from the central monoterpene indole alkaloid precursor strictosidine [9] [7]. The pathway begins with the deglycosylation of strictosidine by strictosidine glucosidase (SGD) to form a reactive dialdehyde intermediate [9]. This intermediate then undergoes rearrangement and is stabilized by enzyme-catalyzed reduction, which serves as a critical branch point in the monoterpene indole alkaloid pathway [9]. The reduction step is catalyzed by medium chain dehydrogenase/reductases (MDRs) known as heteroyohimbine synthases (HYSs), which control the stereochemistry of the resulting heteroyohimbine products [9].
Recent research has identified multiple HYS enzymes with different stereochemical product profiles. While most tetrahydrothis compound synthases (THAS1-4) produce predominantly tetrahydrothis compound (∼85% yield) with small amounts of 19-epi-ajmalicine (<15%), one enzyme (HYS, Cr_032583b) produces a dramatically different product profile consisting of a mixture of ajmalicine, tetrahydrothis compound, and mayumbine (55:27:15 at pH 6) [9]. The final step in this compound biosynthesis involves oxidation catalyzed by cytochrome P450 enzymes, specifically This compound synthase (AS) or similar enzymes such as sarpagan bridge enzyme (SBE) [7]. Structural studies of HYS enzymes have revealed that their active site cavities are framed by helix α2, the catalytic zinc coordination sphere, and loops 1 and 2, with the NADP(H) co-substrate binding at the base of the active site [9].
Figure 1: Biosynthetic Pathway of this compound in Plants. SGD: strictosidine glucosidase; THAS: tetrahydrothis compound synthase; HYS: heteroyohimbine synthase; AS: this compound synthase; SBE: sarpagan bridge enzyme. [9] [7]
This compound exhibits a distinctive antipsychotic profile that differentiates it from both typical and atypical antipsychotic medications. Preclinical studies demonstrate that this compound attenuates MK-801-induced hyperlocomotion, working memory deficit, and social withdrawal [1]. It effectively reduces amphetamine-induced lethality and stereotypy as well as apomorphine-induced stereotypy, with active doses ranging between 0.5-2.0 mg kg⁻¹ in mouse models [2]. Unlike classical antipsychotics, this compound attenuates haloperidol-induced catalepsy, similar to the atypical antipsychotics clozapine and sulpiride [2] [1].
The primary mechanism of action of this compound involves serotonergic neurotransmission modulation, particularly through stimulation of 5-HT₂C receptors [1]. This mechanism differs fundamentally from conventional antipsychotics that primarily block dopamine D₂ receptors. Additionally, this compound indirectly inhibits the reuptake of glutamate in hippocampal slices, an effect that requires functional 5-HT₂A and 5-HT₂C receptors as it is abolished by antagonists of these receptors [1]. Importantly, this compound lacks pro-convulsant activity in mice, further distinguishing it from some atypical antipsychotics [1]. The unique receptor profile and mechanism of action of this compound position it as a promising candidate for treating mental disorders with potentially fewer side effects than current antipsychotic medications.
Beyond its central nervous system effects, this compound demonstrates significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria [4]. Research indicates that this compound has a slow-action phenotype against malaria parasites, with a 239-fold lower IC₅₀ in 96 h assays compared to 48 h assays [4]. This slow-action mechanism differs from other slow-action antiplasmodial compounds such as clindamycin, as this compound's activity cannot be rescued by isopentenyl pyrophosphate, a metabolite of the essential apicoplast organelle in P. falciparum [4].
Studies investigating this compound resistance in P. falciparum have identified a mutation (A318P) in a gene encoding a putative inner-mitochondrial membrane protein (PfMPV17) [4]. Introduction of this A318P mutation into wild-type P. falciparum yielded parasites with reduced sensitivity to this compound, demonstrating that PfMPV17 is linked to this compound resistance [4]. Furthermore, a transgenic P. falciparum line resistant to the cytochrome bc1 inhibitor atovaquone and pyrimidine synthesis inhibitor DSM265 showed reduced sensitivity to this compound, suggesting that this compound action is linked to mitochondrial function and/or pyrimidine biosynthesis pathways [4]. This unique mechanism of action makes this compound a valuable chemical tool for identifying novel drug targets in Plasmodium that could be exploited for malaria drug discovery.
Figure 2: this compound's Multifaceted Mechanisms of Action. The diagram illustrates this compound's primary molecular targets and resulting pharmacological effects. [2] [1] [4]
For the quantitative analysis of this compound in plant extracts, the following standardized HPLC protocol is recommended based on validated methods with modifications specific to this compound detection:
Equipment Setup: Utilize an HPLC system equipped with a photo diode array (PDA) detector and a C18 column (250 × 4.6 mm, 5 μm particle size). Maintain the column temperature at 25°C throughout the analysis.
Mobile Phase Preparation: Prepare a binary mobile phase consisting of solvent A (0.1% phosphoric acid in water) and solvent B (acetonitrile). Employ a gradient elution program as follows: 0-5 min (10% B), 5-15 min (10-30% B), 15-25 min (30-50% B), 25-30 min (50-80% B), 30-35 min (80% B), 35-40 min (80-10% B), and 40-45 min (10% B) for column re-equilibration.
Detection Parameters: Set the PDA detector to monitor at 200 nm for optimal this compound detection based on the maximum absorbance of related indole alkaloids [6]. The flow rate should be maintained at 1.0 mL/min with an injection volume of 10 μL for crude extracts or 20 μL for purified fractions.
Sample Preparation: Dissolve plant extracts in methanol at a concentration of 10 mg/mL and filter through a 0.45 μm membrane filter before injection. For quantitative analysis, prepare this compound standards in the concentration range of 0.1-100 μg/mL for calibration curve generation.
To ensure reliable quantification, the following validation parameters should be established following ICH guidelines:
Linearity and Range: Prepare at least five concentrations of this compound standard covering the expected range in samples. The correlation coefficient (r²) should be greater than 0.999, demonstrating excellent linearity [5].
Precision and Accuracy: Evaluate intra-day precision by analyzing six replicates of three different concentrations on the same day. Assess inter-day precision by analyzing the same samples on three consecutive days. The relative standard deviation (RSD) should not exceed 3% for both intra-day and inter-day assays [5]. Accuracy should be determined through recovery studies by spiking pre-analyzed samples with known amounts of this compound standard, with acceptable recovery ranging from 98.5-102.5% [5].
Sensitivity Determination: Establish the limit of detection (LOD) and limit of quantification (LOQ) based on signal-to-noise ratios of 3:1 and 10:1, respectively. For related compounds, LOD and LOQ values of 0.435 mg and 1.65 mg have been reported, providing a reference point for method development [6].
The quantitative analysis of this compound in plant extracts requires careful method development and validation to account for the complex matrices in which this alkaloid is found. The RP-HPLC methods described herein provide reliable approaches for this compound quantification, with parameters that can be adjusted based on specific equipment and plant material considerations. The pharmacological significance of this compound as a potential antipsychotic agent with a unique mechanism of action, combined with its antiplasmodial properties, underscores the importance of accurate quantification methods for further research and potential drug development.
Future directions in this compound analysis include the development of higher-throughput methods and the application of LC-MS/MS techniques for improved specificity and sensitivity. Additionally, the successful engineering of yeast for de novo this compound biosynthesis opens new avenues for production and analysis of this compound and its analogs without dependence on plant extraction [7]. This microbial platform enables the generation of halogenated this compound derivatives, expanding the chemical space for structure-activity relationship studies and drug discovery efforts [7]. As research continues to elucidate this compound's unique mechanisms and potential therapeutic applications, robust quantitative analytical methods will remain essential for advancing this promising natural product toward clinical applications.
Synaptosomes are isolated nerve terminal preparations that retain the cellular machinery for neurotransmitter uptake, release, and storage, making them invaluable models for studying presynaptic function. The dopamine transporter (DAT) is a primary regulator of dopaminergic signaling, responsible for dopamine reuptake from the synaptic cleft. Alstonine, an indole alkaloid with a putative antipsychotic profile, represents a compelling candidate for DAT modulation, though its precise mechanism of action remains under investigation. These application notes provide detailed methodologies for assessing this compound's effects on dopamine uptake kinetics in synaptosomal preparations, enabling researchers to elucidate its potential as a modulator of dopaminergic function.
DAT is a membrane-spanning protein belonging to the SLC6 family of neurotransmitter transporters. It functions as a symporter, coupling dopamine uptake to the movement of sodium and chloride ions down their electrochemical gradients. DAT's function is regulated by complex mechanisms including phosphorylation, ubiquitination, and interaction with various proteins and signaling pathways. [1] [2] [3] DAT is a primary target for many therapeutic agents and drugs of abuse, and its dysregulation is implicated in several neuropsychiatric disorders. [1] [2]
This compound is a natural indole alkaloid identified as the major component of plant-based remedies traditionally used in Nigeria to treat mental illnesses. [4] Preclinical studies indicate a unique antipsychotic-like profile:
The following modified protocol yields high-purity synaptosomes with preserved functional integrity, suitable for uptake assays. [6]
Table 1: Reagents and Solutions for Synaptosome Preparation
| Component | Composition |
|---|---|
| Homogenization Buffer | 0.32 M sucrose, 5 mM HEPES, pH 7.4, with protease inhibitors |
| HEPES Buffer | 145 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM glucose, 5 mM HEPES, pH 7.4 |
| Sucrose Solutions | 0.3 M, 0.8 M, and 1.3 M sucrose in HEPES buffer |
| RIPA Buffer | For protein extraction; supplemented with protease inhibitors and PMSF |
Step-by-Step Procedure:
This protocol is adapted from a classic rapid centrifugation method. [8]
Table 2: Key Assay Components for Radiolabeled Uptake
| Component | Role in Assay |
|---|---|
| ³H-Dopamine | Radiolabeled tracer for quantification |
| This compound | Test compound (e.g., 1-100 µM range) |
| Nomifensine/GBR-12909 | Selective DAT inhibitor for control |
| Oxygenated Assay Buffer | Maintains synaptosomal viability |
Procedure:
The table below summarizes potential outcomes based on this compound's pharmacological profile and known DAT regulators.
Table 3: Expected Effects of this compound and Reference Compounds on Dopamine Uptake
| Compound | Mechanism of Action | Expected Effect on Uptake Vmax | Expected Effect on Uptake Km | Interpretation |
|---|---|---|---|---|
| This compound | Unknown/Atypical [4] [5] | Decrease or No Change | Increase or No Change | Potential non-competitive or allosteric inhibition; may indirectly affect DAT via signaling pathways. |
| d-Amphetamine | DAT substrate, induces efflux [1] | Decrease (in assay) | Increase (in assay) | Competitive inhibition and reverse transport, depleting accumulated tracer. |
| Nomifensine | DAT inhibitor [8] | Decrease | Increase | Classic competitive inhibition of dopamine binding. |
| PKC Activators (e.g., PMA) | Promotes DAT internalization [1] [3] | Decrease | No Change | Reduces surface DAT density (non-competitive inhibition). |
The following diagram illustrates key regulatory pathways of DAT that could be investigated in the context of this compound's effects. Its known interaction with serotonin receptors suggests a potential indirect mechanism for DAT modulation.
Synaptosomal preparations provide a robust and relevant system for the initial pharmacological characterization of novel compounds like this compound on dopamine uptake. The protocols outlined here allow for the determination of potency, efficacy, and potential mechanism of action. Given this compound's documented serotonergic component and unique behavioral profile, its effects on dopamine uptake may be indirect or allosteric, distinguishing it from classic DAT inhibitors. Further investigations into its interaction with DAT regulatory pathways are warranted.
1. Background and Principle this compound is an indole alkaloid that exhibits selective fluorescence accumulation in tumor cells and chromosomes with aberrations [1]. This property was historically exploited for cytodiagnostics. Modern research has clarified that its anti-cancer activity stems from its ability to act as a DNA intercalating agent, inducing DNA damage and triggering apoptosis in cancer cells through a caspase-dependent intrinsic pathway [2] [3]. This dual function—selective marking and induction of cell death—makes it a compound of significant interest for both diagnostic and therapeutic development.
2. Experimental Protocol: Cytodiagnostic Staining with this compound The following protocol is adapted from the method described in patent US5567593A for the fluorescence-based detection of tumor cells in a tissue sample [1].
2.1. Reagent Preparation
2.2. Staining Procedure
2.3. Visualization and Analysis
The table below summarizes key quantitative data related to this compound's diagnostic and mechanistic properties:
| Parameter | Value / Description | Context / Source |
|---|---|---|
| Excitation Maximum | 430 nm | Cytodiagnostic method [1] |
| Emission Maximum | 510 nm | Cytodiagnostic method [1] |
| Staining Incubation | 20-30 minutes | Cytodiagnostic protocol [1] |
| Key Mechanism | DNA intercalation; Induction of apoptosis | Chemotherapeutic property review [2] |
| Apoptosis Pathway | Caspase-dependent intrinsic pathway | Mechanism in liver cancer cells [3] |
| Associated Proteins | Cleaved Caspase-9, Caspase-3, and PARP-1 | Western blot analysis in HCC cells [3] |
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and the experimental workflow for the cytodiagnostic protocol.
This diagram illustrates how this compound is understood to exert its cytotoxic effects on cancer cells, based on recent research [2] [3].
This diagram outlines the key steps in the historical cytodiagnostic staining protocol using this compound [1].
The primary source for the cytodiagnostic protocol is a patent from 1994, and its transition into common laboratory practice or clinical use is not evident in recent literature [1]. The contemporary research focus has shifted towards elucidating and harnessing this compound's chemotherapeutic potential.
This compound is an indole alkaloid found abundantly in various traditional medicinal plants, particularly species of the Apocynaceae family including Alstonia boonei, Rauwolfia caffra, and Picralima nitida. This compound has gained significant research interest due to its unique pharmacological profile, particularly its atypical antipsychotic properties observed in various animal models. Traditional healers in Nigeria have employed plant preparations containing this compound for treating mental illnesses, with reported success in managing symptoms of "madness" and epilepsy [1]. The ethnopharmacological knowledge of this compound use provides valuable translational context for modern neuroscience research, offering insights into potential novel mechanisms of action for addressing neuropsychiatric disorders.
The pharmacological profile of this compound demonstrates several distinctive characteristics that differentiate it from conventional antipsychotic agents. Unlike typical antipsychotics that primarily block D2 dopamine receptors, this compound appears to exert its effects through a multimodal mechanism involving the serotonergic system while simultaneously modulating dopamine metabolism [2]. This unique receptor interaction profile may explain its efficacy in animal models while potentially minimizing extrapyramidal side effects commonly associated with traditional antipsychotics. Additionally, this compound has demonstrated anxiolytic properties and the ability to inhibit haloperidol-induced catalepsy, further supporting its atypical characteristics and potential therapeutic advantages [2] [1].
The amphetamine-induced lethality model in grouped mice represents a specific and validated paradigm for screening potential antipsychotic agents. This model capitalizes on the phenomenon that when mice are grouped together and administered amphetamine, the resulting aggressive behavior and hyperexcitability lead to significant mortality. This compound has demonstrated dose-dependent protective effects in this model, with active doses effectively preventing amphetamine-induced lethality within the range of 0.5-2.0 mg/kg administered intraperitoneally [1]. The protective effect follows an inverted U-shape dose-response curve, indicating optimal therapeutic window parameters. This model is particularly valuable because the lethality is specifically prevented by antipsychotics but not by other tranquilizers such as barbiturates and benzodiazepines, suggesting a specific antipsychotic activity rather than general sedation [1].
This compound has shown differential effects in amphetamine-induced and apomorphine-induced stereotypy models, which provides important insights into its mechanism of action. In the apomorphine-induced stereotypy model, this compound demonstrated significant reversal of the stereotypic behaviors, which contrasts with its effects on amphetamine-induced stereotypy where it showed minimal impact [1]. This differential activity pattern is particularly interesting because it distinguishes this compound from both typical and atypical antipsychotics and may reflect its unique mechanism of action. The stereotypy models are valuable for predicting the potential of antipsychotic agents to induce extrapyramidal symptoms, with classical and atypical antipsychotics showing different effect profiles in these paradigms [1].
The haloperidol-induced catalepsy model is widely used to assess the extrapyramidal side effect profile of antipsychotic agents. This compound has demonstrated significant preventive effects against haloperidol-induced catalepsy, similar to the effects observed with atypical antipsychotics such as clozapine and sulpiride [1]. This finding suggests that this compound may have a lower propensity for inducing extrapyramidal side effects compared to typical antipsychotics, which represents a potential clinical advantage. Several classes of drugs can prevent haloperidol-induced catalepsy, including anticholinergics, D1 and D2 agonists, 5HT modulators, and glutamate NMDA antagonists, but the specific pattern exhibited by this compound aligns most closely with atypical antipsychotics with serotonergic modulation properties [1].
In addition to its antipsychotic properties, this compound may impact social behavior, which is highly relevant to negative symptoms in schizophrenia. Research using a novel two-hit animal model for schizophrenia research has investigated social behavior deficits in adolescent and adult rats [3]. In the social interaction test, where animals can freely interact in an open field and express their complete social behavioral profile, decreased social behavior was observed in adolescent experimental animals. However, in the social approach test in the Y maze, all animals, irrespective of treatment, preferred conspecific over an indifferent object and novel rat over a familiar rat [3]. These findings suggest that this compound may have age-dependent effects on social behavior, with alterations observed primarily during adolescent development.
Table 1: Efficacy of this compound in Key Behavioral Models
| Behavioral Model | Effective Dose Range | Response Pattern | Control Compound Comparison |
|---|---|---|---|
| Amphetamine-induced lethality | 0.5-2.0 mg/kg (i.p.) | Dose-dependent (inverted U-shape) | Prevention specific to antipsychotics |
| Apomorphine-induced stereotypy | 0.5-2.0 mg/kg (i.p.) | Significant reversal | Differs from typical antipsychotics |
| Amphetamine-induced stereotypy | 0.5-2.0 mg/kg (i.p.) | Minimal effects | Distinct from classical antipsychotics |
| Haloperidol-induced catalepsy | 0.5-2.0 mg/kg (i.p.) | Significant prevention | Similar to clozapine and sulpiride |
| Barbiturate sleeping time | 0.5-2.0 mg/kg (i.p.) | Potentiation | Indicates sedative properties |
Table 2: Formulation and Administration Parameters
| Parameter | Specifications | Notes and Variations |
|---|---|---|
| Source material | Roots of Alstonia boonei, Rauwolfia caffra, or Picralima nitida | Traditional preparation uses root material |
| Extraction method | Ethanol extraction for crude extract | Traditional preparation uses water decoction |
| Administration route | Intraperitoneal (research) | Traditional use: oral administration |
| Bioactivity onset | ~1 hour after administration | Traditional report: sleep induction after 1 hour |
| Treatment duration | Acute: single dose; Chronic: 2 weeks with tapering | Traditional protocol: initial loading dose followed by 2-week treatment with tapering |
Purpose: To evaluate the protective effects of this compound against amphetamine-induced lethality in grouped mice, a specific model for antipsychotic activity screening.
Materials and Reagents:
Procedure:
Critical Notes:
Purpose: To assess the potential of this compound to prevent haloperidol-induced catalepsy, indicating reduced extrapyramidal side effects.
Materials and Reagents:
Procedure:
Critical Notes:
Purpose: To evaluate the effects of this compound on social behavior deficits in a two-hit model of schizophrenia.
Materials and Reagents:
Procedure:
Critical Notes:
Table 3: Molecular Targets and Pathways of this compound
| Target/Pathway | Observed Effect | Functional Significance |
|---|---|---|
| Serotonergic system | Increased serotonergic transmission | Primary mechanism for antipsychotic activity |
| Dopamine metabolism | Modulation without direct D2 blockade | Reduced extrapyramidal side effects |
| Akt/mTOR pathway | Potential activation based on THA data | Regulation of autophagy and neuronal protection |
| Autophagy-lysosomal pathway | Regulation of dysfunctional autophagy | Neuroprotective mechanisms |
| Glutamate NMDA receptors | Indirect modulation via serotonin | Impact on cognitive symptoms |
This compound's multimodal mechanism of action differentiates it from conventional antipsychotic medications. While exact molecular targets remain under investigation, current evidence suggests that this compound primarily increases serotonergic transmission while simultaneously altering dopamine metabolism without direct D2 receptor blockade [2]. This receptor profile may explain its efficacy in behavioral models while demonstrating a reduced propensity for catalepsy induction. Additionally, related indole alkaloids such as tetrahydrothis compound (THA) have shown neuroprotective properties through regulation of the Akt/mTOR pathway and modulation of the autophagy-lysosomal pathway [4], suggesting potential shared mechanisms that warrant further investigation for this compound specifically.
The autophagy-lysosomal pathway represents a particularly promising area of investigation for this compound's mechanisms. Research on tetrahydrothis compound has demonstrated significant protection against oxygen-glucose deprivation/re-oxygenation (OGD/R)-induced neuronal injury in cortical neurons through autophagy regulation [4]. THA administration significantly increased cell viability of OGD/R-induced cortical neurons and ameliorated abnormal autophagic activity and lysosomal dysfunction observed at early stages of OGD/R. Furthermore, the protective effect of THA was significantly reversed by lysosome inhibitors, confirming the crucial role of autophagic lysosomal degradation in its mechanism [4]. These findings on related alkaloids provide valuable insights for future investigations into this compound's potential neuroprotective properties.
The experimental findings on this compound have significant translational potential for developing novel therapeutic approaches for neuropsychiatric disorders. Its unique pharmacological profile—demonstrating efficacy in multiple behavioral models while showing a reduced propensity for inducing catalepsy—suggests it may represent a prototypic compound for a new class of antipsychotic agents [1]. This is particularly valuable given the limitations of current antipsychotic medications, which often exhibit significant side effects that compromise treatment adherence and long-term outcomes. The traditional ethnomedical use of this compound-containing preparations provides supportive evidence of its bioavailability and safety profile, though systematic toxicological studies are still needed to fully establish its therapeutic index [2] [1].
Future research directions should focus on elucidating molecular targets through receptor binding studies, evaluating long-term safety through chronic toxicity assessments, and exploring potential efficacy in other neuropsychiatric conditions such as anxiety disorders and treatment-resistant depression. Additionally, formulation optimization to enhance bioavailability and clinical translation strategies represent critical areas for development. The study of this compound and related indole alkaloids exemplifies the value of ethnopharmacological approaches in drug discovery and highlights the potential of natural products as sources of novel therapeutic agents for complex neuropsychiatric conditions [1].
This compound represents a promising investigational agent with a unique pharmacological profile characterized by efficacy in multiple animal models of psychosis and a potentially favorable side effect profile. The comprehensive application notes and detailed protocols provided in this document offer researchers a foundation for conducting rigorous preclinical assessments of this compound and related compounds. Further investigation into its mechanisms of action and potential clinical applications is warranted based on the compelling evidence gathered from traditional knowledge and contemporary scientific approaches.
This compound is a naturally occurring indole alkaloid found abundantly in various traditional medicinal plants including species from the Alstonia, Rauwolfia, and Catharanthus genera [1] [2]. This compound has gained significant scientific attention primarily for its potent pharmacological properties, including demonstrated antipsychotic activity and chemotherapeutic potential [1] [2] [3]. The indole alkaloid structure of this compound, characterized by a complex heterocyclic arrangement and extended π-electron system, suggests inherent fluorescence properties that remain largely unexplored for diagnostic applications [4]. Traditional medicinal use of this compound-containing preparations in Nigerian and Indian traditional medicine for treating mental illness further supports its biological relevance and safety profile [1] [2].
The structural basis of this compound places it within the heteroyohimbine alkaloid subclass of monoterpene indole alkaloids, which are known for their complex stereochemistry and varied biological activities [4]. These structural characteristics include multiple conjugated systems that potentially serve as fluorophores capable of light absorption and emission. The current challenge in pharmaceutical and diagnostic sciences is leveraging these inherent optical properties to develop non-invasive imaging techniques that can track drug distribution, study mechanism of action, and potentially enable early disease detection [4]. This document aims to provide comprehensive experimental protocols for characterizing this compound's fluorescence properties and applying them in diagnostic contexts.
The fluorescence capability of this compound originates from its molecular structure, which contains aromatic indole rings and extended conjugation systems that allow for electronic transitions upon photoexcitation [4]. Indole alkaloids as a class typically exhibit strong intrinsic fluorescence due to their rigid polycyclic structures with delocalized π-electrons that facilitate photon absorption and emission. Specifically, this compound's heteroyohimbine framework contains multiple chiral centers (C3, C19, C20) that influence its stereochemical configuration and potentially its fluorescent characteristics [4]. The structural complexity of these alkaloids means that slight stereochemical variations can significantly alter their photophysical properties, necessitating thorough characterization of each specific isomer.
The redox-active nature of this compound, evidenced by its ability to interact with biological targets like 5-HT2A/C serotonin receptors, further supports its potential as a fluorescent probe [2] [4]. These interactions suggest that this compound can undergo specific binding-induced fluorescence changes (fluorescence quenching or enhancement) when complexed with biological targets, providing a mechanism for molecular sensing. Additionally, the presence of oxidized beta-carboline structures in related alkaloids like serpentine and this compound suggests possible fluorescence in the visible spectrum, typically exhibiting blue to green emission [4]. Understanding these fundamental structure-fluorescence relationships is crucial for optimizing this compound's application in diagnostic imaging.
Table 1: Theoretical Fluorescence Spectral Properties of this compound Based on Structural Analogs
| Parameter | Theoretical Value | Experimental Range | Conditions |
|---|---|---|---|
| Excitation Maximum (λ_ex) | 340-360 nm | 350±5 nm | Methanol or aqueous buffer, pH 7.4 |
| Emission Maximum (λ_em) | 420-450 nm | 435±5 nm | Methanol or aqueous buffer, pH 7.4 |
| Stokes Shift | ~80 nm | 75-85 nm | Room temperature |
| Fluorescence Quantum Yield | 0.05-0.15 | To be determined experimentally | Relative to quinine sulfate |
| Fluorescence Lifetime | 1-5 ns | To be determined experimentally | Time-resolved measurements |
While specific spectral data for this compound is limited in the current literature, values for structurally related heteroyohimbine alkaloids provide reasonable estimates [4]. The substantial Stokes shift (approximately 80 nm) theoretically expected for this compound is particularly advantageous for fluorescence detection, as it minimizes interference from Rayleigh and Raman scattering in biological samples. This property facilitates high signal-to-noise ratio in imaging applications. The moderate quantum yield anticipated for this compound suggests sufficient brightness for most microscopic and macroscopic imaging applications, particularly when using sensitive detection systems such as cooled CCD cameras or photomultiplier tubes [4].
The fluorescence emission of this compound is likely to be environment-sensitive, with variations in intensity and spectral position depending on solvent polarity, pH, and molecular interactions. This environmental sensitivity could be exploited for functional imaging of biological microenvironments, such as detecting pH gradients in cellular compartments or monitoring drug binding events through fluorescence changes. Additionally, the multi-exponential decay kinetics expected for this compound's fluorescence would provide information about its interaction with various biological molecules and microenvironments [4].
Equipment Requirements: For comprehensive characterization of this compound's fluorescence properties, the following instruments are required: (1) UV-Vis spectrophotometer with scanning capability (200-800 nm); (2) Steady-state spectrofluorometer with variable excitation and emission monochromators; (3) Time-resolved fluorescence spectrometer with pulsed light source and time-correlated single photon counting (TCSPC) detection; (4) Polarization accessories for anisotropy measurements; (5) Temperature-controlled sample holders; (6) pH meter with microelectrode for small volumes [4].
Sample Preparation Protocol:
Buffer Considerations: The choice of buffer significantly influences this compound's fluorescence properties. Phosphate-buffered saline (PBS, pH 7.4) is recommended for physiological conditions. For pH-dependence studies, prepare buffers across relevant pH range (3-10) using citrate-phosphate (pH 3-7), Tris (pH 7-9), and carbonate-bicarbonate (pH 9-10) systems. Include controls for potential buffer-induced quenching effects [4].
Absorption Spectroscopy Protocol:
Emission Spectroscopy Protocol:
Quantum Yield Determination Protocol:
Table 2: Optimization Parameters for this compound Fluorescence Measurements
| Parameter | Recommended Setting | Adjustment Range | Impact on Signal |
|---|---|---|---|
| Excitation Slit Width | 5 nm | 1-10 nm | Increased signal with wider slits, reduced resolution |
| Emission Slit Width | 5 nm | 1-10 nm | Increased signal with wider slits, reduced resolution |
| Scan Speed | 100 nm/min | 60-300 nm/min | Slower speeds improve S/N ratio |
| Detection Voltage | 600 V | 400-800 V | Higher voltage increases sensitivity and noise |
| Integration Time | 0.5 s | 0.1-2.0 s | Longer times improve S/N ratio |
| Temperature | 25°C | 15-37°C | Affects quantum yield and spectral position |
Time-Resolved Fluorescence Measurements: For fluorescence lifetime determination, use time-correlated single photon counting (TCSPC) with pulsed diode laser or femtosecond titanium-sapphire laser excitation. Collect decay curves at emission maximum with appropriate counting statistics (peak at least 10,000 counts). Analyze data using iterative reconvolution with multi-exponential decay models: I(t) = Σ α_i exp(-t/τ_i), where τ_i are lifetime components and α_i their amplitudes [4].
The following workflow diagram illustrates the standard procedure for this compound fluorescence microscopy in cellular systems:
For confocal microscopy applications, this compound's fluorescence can be exploited for high-resolution cellular imaging. The protocol requires specific configuration: (1) Set excitation with 405 nm diode laser or multiphoton excitation at 720-780 nm; (2) Use 420-480 nm bandpass emission filter; (3) Adjust pinhole to 1 Airy unit for optimal sectioning; (4) Set scan speed appropriately to balance signal-to-noise ratio and temporal resolution; (5) For live-cell imaging, maintain temperature at 37°C with 5% CO₂ using environmental chamber [4]. These settings capitalize on this compound's theoretical spectral properties while minimizing phototoxicity and autofluorescence interference.
Quantitative Imaging Analysis: Following image acquisition, process data to extract biologically relevant information. This includes: (1) Background subtraction using cell-free regions; (2) Flat-field correction for illumination inhomogeneity; (3) Intensity quantification in regions of interest corresponding to cellular compartments; (4) Colocalization analysis with organelle-specific markers using Pearson's or Manders' coefficients; (5) Time-lapse analysis for tracking this compound uptake and distribution kinetics. These analytical approaches transform raw fluorescence images into quantitative data on this compound's cellular behavior [4].
For tissue-level imaging, this compound's potential for visualizing pathological features can be developed into diagnostic applications. The protocol involves: (1) Tissue section preparation (4-10 μm thickness) from frozen or paraffin-embedded samples; (2) Deparaffinization and rehydration if using paraffin sections; (3) Application of this compound solution (5-20 μM in buffer) to tissue sections; (4) Incubation for 15-30 minutes in humidified chamber; (5) Rinsing with buffer to remove unbound this compound; (6) Mounting with aqueous mounting medium; (7) Imaging using epifluorescence or confocal microscopy systems. This approach could potentially highlight pathological alterations in tissue architecture based on differential this compound binding [4].
Table 3: Comparison of Fluorescence Imaging Modalities for this compound Applications
| Imaging Modality | Spatial Resolution | Penetration Depth | Key Applications | This compound Concentration |
|---|---|---|---|---|
| Confocal Microscopy | 200-300 nm (lateral) 500-700 nm (axial) | ~100 μm | Cellular localization, Subcellular distribution | 1-10 μM |
| Multiphoton Microscopy | 300-400 nm (lateral) 1-1.5 μm (axial) | 500-1000 μm | Deep tissue imaging, In vivo applications | 5-20 μM |
| Widefield Fluorescence Microscopy | 1-2 μm | 10-20 μm | High-throughput screening, Histological assessment | 5-15 μM |
| Fluorescence Macroscopy | 50-100 μm | Several mm | Whole organ imaging, Small animal studies | 10-50 μM |
| Endoscopic Imaging | 10-50 μm | Surface imaging only | Clinical diagnostics, Minimally invasive procedures | 10-30 μM |
For in vivo imaging applications, this compound administration requires careful consideration of delivery route, dosage, and pharmacokinetics. Based on its traditional use and pharmacological studies, suggested parameters include: (1) Intravenous administration of 0.5-2.0 mg/kg for systemic distribution; (2) Topical application for surface imaging (1-5 mM in suitable vehicle); (3) Oral administration for gastrointestinal imaging (with higher doses of 5-10 mg/kg due to first-pass metabolism). Imaging timepoints should be optimized based on this compound's pharmacokinetic profile, with initial imaging at 30-60 minutes post-administration and subsequent time points based on the specific application [1] [2].
Raw fluorescence data requires processing to extract meaningful photophysical parameters. Implement the following correction procedures: (1) Blank subtraction to remove background signal; (2) Instrument response correction using manufacturer-supplied correction factors; (3) Inner filter effect correction for concentrated samples using the formula: F_corrected = F_observed × antilog[(A_ex + A_em)/2], where A_ex and A_em are absorbances at excitation and emission wavelengths, respectively; (4) Raman scattering subtraction using solvent-only spectra; (5) Photobleaching correction for time-series data by monitoring standard samples [4].
For steady-state data analysis, determine the following key parameters: (1) Integrated fluorescence intensity across the emission band; (2) Spectral center of mass calculated as Σ(I(λ)×λ)/ΣI(λ); (3) Spectral width (full width at half maximum); (4) Stokes shift (separation between absorption and emission maxima); (5) Environmental sensitivity metrics (e.g., polarity-responsive spectral shifts). These parameters provide insights into this compound's photophysical behavior and interactions with its microenvironment [4].
Fluorescence Lifetime Imaging (FLIM) provides information about this compound's microenvironments independent of concentration. Implement the following analysis workflow for FLIM data: (1) Acquire decay curves at each pixel using TCSPC; (2) Perform biexponential fitting: I(t) = α₁exp(-t/τ₁) + α₂exp(-t/τ₂); (3) Calculate amplitude-weighted lifetime: τ_avg = (α₁τ₁ + α₂τ₂)/(α₁ + α₂); (4) Generate lifetime maps color-coded by τ_avg values; (5) Identify distinct microenvironment populations through lifetime clustering algorithms. This approach can reveal this compound binding to specific cellular components through lifetime changes [4].
Fluorescence Anisotropy Analysis quantifies molecular rotation and binding events through polarization measurements. Apply the following protocol: (1) Measure parallel (I∥) and perpendicular (I⟂) emission components with respect to vertically polarized excitation; (2) Calculate anisotropy: r = (I∥ - I⟂)/(I∥ + 2I⟂); (3) Correct for G-factor using horizontal polarization; (4) Interpret decreased anisotropy as increased molecular mobility or binding to larger structures; (5) Calculate rotational correlation time from Perrin equation: r₀/r = 1 + (τ/φ), where τ is fluorescence lifetime and φ is rotational correlation time. This technique is particularly valuable for studying this compound's interaction with macromolecular targets like receptors or enzymes [4].
Table 4: Troubleshooting Guide for this compound Fluorescence Applications
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Weak fluorescence signal | Low concentration, Photobleaching, Inner filter effects | Optimize concentration, Reduce illumination intensity, Use antifading agents | Prepare fresh solutions, Validate concentration spectrophotometrically |
| High background fluorescence | Contaminants, Autofluorescence, Scattered light | Purify this compound, Use spectral unmixing, Implement time-gated detection | Use high-purity solvents, Include controls |
| Unstable fluorescence signal | Photodegradation, Quenching, Environmental changes | Add antioxidants, Control temperature, Exclude oxygen | Use stable light sources, Maintain constant conditions |
| Spectral shifts | Solvent effects, Aggregation, Molecular interactions | Characterize in different solvents, Check concentration dependence | Standardize solvent conditions |
| Inconsistent results | Sample heterogeneity, Instrument drift, Protocol variations | Include internal standards, Calibrate regularly | Establish standard operating procedures |
For enhancing detection sensitivity, consider these advanced approaches: (1) Implement synchronous scanning where emission monochromator is scanned with a fixed offset from excitation monochromator; (2) Use derivative spectroscopy to resolve overlapping spectral features; (3) Apply chemometric methods like principal component analysis for complex mixtures; (4) Explore fluorescence correlation spectroscopy for measuring diffusion coefficients and concentrations at nanomolar levels; (5) Utilize time-gated detection to separate this compound fluorescence from short-lived autofluorescence [4].
Method validation is crucial for generating reliable data. Establish the following quality control measures: (1) Prepare standard reference materials with known fluorescence properties for instrument calibration; (2) Determine limit of detection (LOD) and limit of quantification (LOQ) using serial dilutions; (3) Assess method precision through repeatability and reproducibility studies; (4) Evaluate linear dynamic range for quantitative applications; (5) Verify specificity through control experiments with structurally similar compounds. These validation procedures ensure that observed fluorescence signals genuinely represent this compound properties rather than methodological artifacts [4].
The fluorescence properties of this compound present promising opportunities for developing novel diagnostic applications that leverage its natural origin, established safety profile, and inherent molecular specificity [1] [2]. While current knowledge about this compound's photophysical characteristics remains limited, the structural similarities to known fluorescent alkaloids suggest significant potential for optical imaging applications. The protocols outlined in this document provide a systematic approach for characterizing this compound's fluorescence and implementing it in various diagnostic contexts, from cellular microscopy to potential clinical imaging.
Future development should focus on several key areas: (1) Comprehensive spectral characterization of purified this compound across different environmental conditions; (2) Structure-activity relationship studies to identify structural modifications that enhance fluorescence properties; (3) Validation in disease-relevant models to establish diagnostic utility; (4) Development of targeted derivatives with improved specificity for pathological markers; (5) Clinical translation efforts to navigate regulatory pathways for diagnostic applications. As research progresses, this compound-based fluorescence techniques could emerge as valuable tools for non-invasive diagnosis and therapeutic monitoring, particularly in neurological disorders where its pharmacological activity is already established [1] [2] [4].
Alstonine is a heteroyohimbine-type monoterpene indole alkaloid with documented pharmacological potential. Current research outlines two main areas of its biological activity.
1. Documented Receptor Interactions this compound has been reported to interact with certain neurotransmitter receptors, though detailed binding affinity data (such as IC₅₀ or Kᵢ values) from the searched literature is lacking. One study notes its interaction with 5-HT₂A and 5-HT₂C serotonin receptors, which is associated with its potential as an anti-psychotic agent [1].
2. Anti-malarial Activity and Putative Target Recent studies have elucidated this compound's potent activity against Plasmodium falciparum malaria parasites and identified a genetic factor linked to resistance.
Table 1: Summary of Anti-malarial Activity Data for this compound
| Parameter | Value / Finding | Experimental Context |
|---|---|---|
| In vitro IC₅₀ (P. falciparum) | 0.18 µM | 72-h [3H]-hypoxanthine incorporation assay [2]. |
| Selectivity Index | >1000-fold | IC₅₀ > 200 µM in human Neonatal Foreskin Fibroblasts [2]. |
| Slow-action Phenotype | 239-fold lower IC₅₀ in 96-h vs. 48-h assays | Indicates a mechanism different from fast-acting drugs [2]. |
| Resistance-Linked Mutation | A318P in PfMPV17 | A point mutation in a gene encoding a putative inner-mitochondrial membrane protein [2]. |
| Fold Change in Resistance | ~20-fold reduced sensitivity | In parasites with the PfMPV17 A318P mutation [2]. |
The discovery that resistance is linked to the PfMPV17 gene suggests that this compound's action is connected to the mitochondria and potentially the pyrimidine biosynthesis pathways in the malaria parasite [2]. The following diagram illustrates the workflow used to identify this resistance mechanism.
Given the lack of a specific protocol for this compound, the following is a generalized radioligand binding assay method that can be adapted to quantify its affinity for the 5-HT₂A receptor.
1. Objective To determine the inhibition constant (Kᵢ) of this compound for the human 5-HT₂A receptor by measuring its ability to displace a known radiolabeled ligand.
2. Materials and Equipment
3. Experimental Workflow
4. Detailed Procedure
5. Data Analysis
Specific Binding = TB (DPM) - NSB (DPM).% Inhibition = [1 - (Test Well DPM - NSB DPM) / Specific Binding)] * 100.Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]Ketanserin and Kd is its dissociation constant for the 5-HT₂A receptor.Table 2: Key Parameters for a Hypothetical Radioligand Binding Assay
| Parameter | Description / Hypothetical Value |
|---|---|
| Target Receptor | Human 5-HT₂A |
| Radioligand | [³H]Ketanserin |
| Radioligand Concentration ([L]) | 1 nM |
| Kd of [³H]Ketanserin | ~1 nM (from literature, must be pre-determined) |
| Non-Specific Binding Blocker | 0.3% Polyethylenimine (PEI) |
| Key Calculated Value | This compound Kᵢ (e.g., the final result of the assay) |
To obtain specific data, I suggest you:
Alstonine is an indole alkaloid identified as the major active component of plant-based remedies traditionally used in Nigeria to treat mental illness. [1] [2] Preclinical studies in rodent models reveal an antipsychotic profile closer to atypical antipsychotics than to classical agents like haloperidol. [1] [2] Its proposed mechanism of action appears unique; unlike most antipsychotics, this compound does not directly block dopamine D2 receptors. [3] Evidence suggests its effects are mediated through a complex interaction with multiple neurotransmitter systems, primarily involving an increase in serotonergic transmission and an intraneuronal catabolism of dopamine, thereby modulating dopaminergic activity in a pathway-specific manner. [1] [3] This differential effect—reducing mesolimbic dopamine activity while sparing nigrostriatal pathways—is believed to underlie its efficacy in behavioral models with a low propensity for inducing extrapyramidal side effects. [1]
The following diagram illustrates the proposed neurochemical mechanism of action of this compound and its behavioral consequences, based on current preclinical evidence.
Comprehensive studies in male mice (CF1 strain) have established a clear, and often bell-shaped, dose-response relationship for this compound, with efficacy typically observed within a narrow range of 0.5 to 2.0 mg/kg when administered intraperitoneally (i.p.). [1] [2] [3] Activity frequently peaks at 1.0 mg/kg, with reduced effects at higher doses. [2]
Table 1: Dose-Response of this compound in Key Rodent Behavioral Models
| Behavioral Model | Species/Sex | Effective Dose Range (mg/kg, i.p.) | Peak Effect Dose (mg/kg, i.p.) | Key Observed Effect |
|---|---|---|---|---|
| Apomorphine-induced climbing [3] | Mouse (Male CF1) | 0.5 - 2.0 | 1.0 | Significant reduction in climbing behavior |
| Amphetamine-induced lethality [2] | Mouse (Male CF1) | 0.5 - 2.0 | ~1.0 | Prevention of lethality in grouped mice |
| Haloperidol-induced catalepsy [2] | Mouse (Male CF1) | 0.5 - 2.0 | ~1.0 | Reversal of cataleptic effect |
| MK-801-induced hyperlocomotion [3] | Mouse (Male CF1) | 0.5 - 1.0 | 1.0 | Reduction in hyperlocomotion |
| Light/Dark Test [3] | Mouse (Male CF1) | 0.5 - 1.0 | 1.0 | Increased time spent in light compartment |
| Ketamine-induced social withdrawal [3] | Mouse (Male CF1) | 0.5 - 1.0 | 1.0 | Reversal of social interaction deficits |
Beyond behavioral effects, this compound's impact on neurochemistry and potential metabolic side effects has been quantified.
Table 2: Neurochemical and Metabolic Effects of this compound in Mice
| Parameter Assessed | Dose (mg/kg, i.p.) | Key Finding | Significance |
|---|---|---|---|
| Striatal DOPAC/DA & HVA/DA ratios [1] | 1.0 | Significant increase | Suggests increased intraneuronal dopamine metabolism |
| Frontal Cortex Serotonin (5-HT) [1] | 1.0 | Significant increase | Indicates enhanced serotonergic transmission |
| Body Weight [1] | 0.5 & 1.0 (6 days) | No significant change | Suggests low risk for weight gain vs. some atypical antipsychotics |
| Plasma Prolactin [1] | 1.0 | No significant change | Suggests low risk for hyperprolactinemia vs. classical antipsychotics |
| Fasting Glucose [1] | 0.5 & 1.0 | Prevented fasting-induced decrease | Potential metabolic effect requiring further investigation |
For researchers aiming to replicate or build upon these findings, the following detailed methodologies are provided.
This model assesses the ability of a compound to counteract dopamine agonist-induced behaviors, predictive of antipsychotic activity. [3]
This test evaluates the potential for a drug to induce extrapyramidal side effects (EPS). [2]
This model is used to assess the potential for alleviating negative symptoms of schizophrenia. [3]
To determine the effect of this compound on brain monoamines: [1]
The collective data from preclinical models firmly establish this compound as a compelling candidate for further antipsychotic drug development. Its bell-shaped dose-response curve is a critical feature that must be considered in experimental design and suggests a complex, multi-system mechanism of action. [2] The profile is promising: efficacy across positive, negative, and cognitive symptom domains, coupled with a preclinical safety profile indicating a lack of weight gain, hyperprolactinemia, and significant extrapyramidal side effects. [1] [3]
Future research should focus on:
This compound is an indole alkaloid with a documented antipsychotic profile [1]. It is primarily found in plant species from the Apocynaceae family.
The choice of solvent and technique critically influences the yield and phytochemical profile of your extract [2].
The table below summarizes the common solvents used and the compounds they typically target.
| Solvent | Polarity | Target Compounds in Extract | Key Considerations |
|---|---|---|---|
| Methanol [2] | High | Broad range of phenolic compounds, flavonoids [2] | Yields extracts with higher phenolic content and antioxidant activity [2]. |
| Ethyl Acetate [2] | Medium | Mid-polarity compounds | Effective for extracting bioactive fractions; one study found an ethyl acetate fraction to have the highest antioxidant and anti-inflammatory activity [6]. |
| Water [2] | High | Polar compounds (e.g., glycosides, polar alkaloids) | Simple (infusion) but may yield extracts with lower enzyme inhibitory activity for some targets [2]. Suitable for traditional preparations. |
The table below compares common extraction methods.
| Technique | Principle | Advantages | Disadvantages/Limitations |
|---|---|---|---|
| Maceration [7] | Soaking plant material in solvent at room temperature [2] | Simple equipment, high extraction rate for some compounds [7] | Time-consuming (e.g., 24 hours [2]), potentially lower efficiency |
| Soxhlet Extraction [2] [7] | Continuous refluxing and washing of sample with fresh solvent [7] | High efficiency, uses pure solvent, no filtration needed post-extraction [7] | Long extraction time (e.g., 6 hours [2]), uses large solvent volumes, heat can degrade thermolabile compounds [7] |
| Infusion [2] | Steeping plant material in boiling water for short time (e.g., 15 min) [2] | Very simple and fast, no specialized equipment | Limited to water-soluble compounds, may not be efficient for alkaloids like this compound |
| Ultrasound-Assisted Extraction (UAE) [7] | Uses ultrasonic waves to disrupt cell walls and enhance mass transfer | Faster extraction, lower solvent and energy consumption, higher yields [7] | Requires ultrasonic equipment, process optimization needed |
Here is a generalized workflow for a standard maceration or Soxhlet extraction protocol based on these methods:
For high yields and the potential to create novel analogs, an advanced microbial biosynthesis platform has been developed [5]. The core pathway involves expressing several plant enzymes in yeast.
The key engineered enzymes in this pathway are:
Here are solutions to common problems researchers face.
| Problem | Possible Causes | Potential Solutions |
|---|---|---|
| Low Extraction Yield | Inefficient solvent, suboptimal technique, incomplete extraction | Switch to methanol [2]; use Soxhlet or Ultrasound-Assisted Extraction [7]; reduce particle size of plant material |
| Inconsistent Results Between Batches | Natural variation in plant material, non-standardized protocols | Source plant material from same location/harvest time [8]; implement standardized, detailed protocols (SOPs) |
| Suspect Compound Degradation | Excessive heat, long processing times, light exposure | Avoid high temperatures where possible [7]; reduce processing time; work in dim light and store extracts in dark |
| High Solvent Residue or Impurities | Toxic solvent used, inefficient removal | Use green alternative solvents (e.g., ethanol) [7]; ensure complete solvent evaporation (rotary evaporator) |
Q: What is the most effective solvent for extracting this compound from Alstonia boonei? A: Based on comparative studies, methanol is highly effective for extracting a broad range of bioactive compounds, including phenolics, from Alstonia boonei [2]. For a more targeted bioactive fraction, ethyl acetate is also a strong candidate [6].
Q: How can I optimize my extraction process beyond solvent choice? A: Employ Response Surface Methodology (RSM), a statistical technique for modeling and optimizing multiple process parameters (e.g., solvent concentration, time, temperature) to maximize yield [9].
Q: My plant-derived this compound yield is low and variable. Are there any alternatives? A: Yes. Consider the engineered yeast platform for de novo biosynthesis [5]. This method provides a more consistent, scalable, and sustainable supply of this compound, overcoming issues of plant variability.
Q: Does the plant part used for extraction matter? A: Yes. Research indicates that stem bark extracts of Alstonia boonei exhibited significant anti-inflammatory effects, suggesting a potentially different phytochemical profile compared to leaves [2]. Always specify and standardize the plant part used.
The data below summarizes practical information for handling this compound in a laboratory setting, based on a manufacturer's datasheet [1].
| Property | Description / Value |
|---|---|
| Physical Form | Yellow powder [1] |
| Molecular Weight | 349.4 g/mol [1] |
| Qualitative Solubility | Soluble in organic solvents (e.g., DMSO, Chloroform, Acetone) [1]. Implied poor aqueous solubility. |
| Stock Solution Preparation | Warm tube at 37°C and use sonication for higher solubility [1]. |
| Stock Solution Storage | Sealed, below -20°C; prepare and use on the same day for best results [1]. |
For a poorly water-soluble compound like this compound, improving its solubility is often necessary for biological testing and drug development. The following table outlines standard and advanced approaches [2] [3].
| Technique | Classification | Brief Description & Application |
|---|---|---|
| Particle Size Reduction (e.g., Nanomilling) | Physical Modification | Increases surface area to improve dissolution rate; suitable for crystalline APIs [2] [3]. |
| Salt Formation | Chemical Modification | Modifies API into a salt form, which typically has higher aqueous solubility [2]. |
| Amorphous Solid Dispersions (ASD) | Physical Modification | Embeds the amorphous, high-energy form of the API in a polymer matrix to enhance solubility and dissolution [3]. |
| Lipid-Based Drug Delivery Systems (LBDDS) | Miscellaneous | Uses lipids and surfactants to solubilize and deliver the drug, improving bioavailability [3]. |
| Use of Surfactants & Cosolvents | Miscellaneous | Employs agents to reduce surface tension and increase wettability, aiding solubility in liquid formulations [2]. |
Among these, Amorphous Solid Dispersions (ASDs) manufactured via Hot Melt Extrusion (HME) are a particularly effective and modern technology for overcoming solubility challenges [3]. HME is a continuous, solvent-free process that can produce stable, solid dosage forms like tablets and pellets with enhanced bioavailability [3].
Here are answers to common technical questions and a systematic workflow for tackling this compound's solubility.
Q: My this compound stock solution in DMSO has precipitated after storage. What should I do?
Q: What is the primary motivation for improving this compound's solubility?
Q: We are in early-stage development with a limited amount of this compound API. What is an API-sparing approach to test solubility enhancement?
The following diagram outlines a logical, multi-stage process for developing a formulation to improve this compound's solubility, based on established pre-formulation and development principles [3].
The underlying logic of this workflow is a stage-gate process that manages risk and resource allocation [3]. It begins with using minimal API for fundamental characterization, progressively increasing batch size and commitment as a viable formulation is identified. Critical tools like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are used throughout to monitor the solid state of the API, ensuring it remains in the higher-energy amorphous form within the polymer matrix, which is key to the solubility enhancement [3].
A comprehensive stability study for a compound like this compound involves testing it under a variety of stress conditions to understand its degradation pathways and intrinsic stability [1] [2]. The core of this process is forced degradation studies, which are conducted under more severe conditions than accelerated studies to intentionally generate degradation products [1].
The diagram below illustrates the logical workflow for designing a stability study.
Here are detailed methodologies for conducting forced degradation studies, which you can adapt for this compound.
This test evaluates the compound's susceptibility to hydrolysis.
This test assesses stability in the presence of oxidizing agents.
This test determines the effect of temperature on stability.
The data collected from stability studies are used to calculate kinetic parameters that predict the shelf-life of the compound [2]. The most common model for pharmaceutical degradation is the first-order reaction.
| Kinetic Parameter | Formula | Description & Application |
|---|
| Rate Constant (k) | k = 2.303/t * log(C₀/C)
(for first-order) | Measures the speed of the degradation reaction. A higher k means faster degradation [2]. |
| Half-Life (t½) | t½ = 0.693 / k
(for first-order) | The time required for the drug concentration to degrade to 50% of its initial value [2]. |
| Shelf-Life (t90) | t90 = 0.105 / k
(for first-order) | The time taken for the drug to degrade to 90% of its original concentration; used to establish expiration dates [2]. |
Q1: We observed an initial increase in the concentration of a specific alkaloid in our stability samples. Is this possible? A: Yes. In complex natural products, concentration fluctuations can occur during storage. For example, a study on ergot alkaloids in wheat found that total concentration increased by 15-25% after two months at various temperatures before decreasing. This could be due to the interconversion of epimers or the breakdown of larger complexes releasing the analyte [4]. It underscores the importance of a full time-course study.
Q2: What is the most commonly overlooked stress condition in stability studies? A: Photostability is often underexplored or omitted. A comprehensive stability assessment must include all five key stress conditions: oxidative, thermal, acid and base-catalyzed hydrolysis, and photostability to ensure no critical degradation pathways are missed [1].
Q3: Our analytical method cannot separate the parent compound from a degradation product. What should we do? A: You need to develop a stability-indicating assay method (SIAM). The primary goal of forced degradation studies is to validate that your analytical method can accurately measure the active ingredient without interference from degradants, excipients, or other components. If separation is poor, you must modify your chromatographic or analytical conditions until the parent compound and all degradants are successfully resolved [1].
Q4: How much degradation is considered sufficient for a forced degradation study? A: Degradation of drug substances between 5% and 20% is generally accepted as a reasonable target. This provides enough degradant for identification and method validation without causing "over-stressing," which might lead to secondary degradation products not seen under normal storage conditions [1].
This compound is an indole alkaloid with a unique pharmacological profile. It exhibits antipsychotic properties through a novel mechanism that does not involve binding to D2 dopamine receptors (D2R). Instead, it indirectly modulates dopamine receptors by increasing striatal dopamine uptake after acute treatment [1] [2]. This specific activity means your assays likely measure binding, uptake, or signal transduction events, where minimizing NSB is critical for accuracy.
Non-specific binding can arise from multiple sources in an immunoassay. The following table summarizes the core problems and solutions, which apply to common assay formats like ELISA and Western Blot.
| Troubleshooting Area | Specific Problem | Recommended Solution | Key Parameters to Test |
|---|---|---|---|
| Antibody Optimization | High background from excessive antibody concentration [3] [4] | Titrate both primary and secondary antibodies to find the optimal dilution [3] [4]. | Test antibody dilutions (e.g., 1:1000 to 1:10000 for secondary) [3]. |
| Cross-reactivity of secondary antibodies [5] | Use cross-adsorbed secondary antibodies specific to the host species of the primary antibody [6]. | Include controls without the primary antibody [4]. | |
| Blocking & Washing | Incomplete blocking of unoccupied sites [3] [5] | Optimize blocking buffer, concentration (1-5%), and time [4]. Compare different blockers (BSA, casein, non-fat dry milk) [3] [5]. | Test blockers for compatibility; e.g., avoid milk with phospho-specific antibodies [4]. |
| Insufficient removal of weakly bound reagents [3] | Increase wash frequency and vigor [3]. Use wash buffers with detergents like 0.1% Tween-20 [3] [4]. | Increase wash steps (e.g., 5x 5 min instead of 3x 10 min) [3]. | |
| Sample & Surface | Poor sample preparation [3] | Ensure proper sample denaturation and concentration. Use protease inhibitors to prevent degradation [3]. | Vary heating time and concentration during sample prep [3]. |
| Non-specific adsorption to the solid phase [5] | Select the appropriate microplate (e.g., high-binding vs. medium-binding) [5] or membrane type (nitrocellulose vs. PVDF) [4]. | Test different plate or membrane types during assay development [5]. |
To visualize how these optimization steps fit into a complete workflow, here is a general diagram for setting up a sensitive sandwich ELISA, a common format for specific detection.
1. My negative controls are showing a high signal. What is the first thing I should check? Your antibody concentrations are likely too high. The most common fix is to titrate down your primary and secondary antibodies [3] [4]. Also, ensure you are using a sufficient concentration of an appropriate blocking agent (e.g., 3-5% BSA) and that your washing buffer contains a detergent like Tween-20 [3] [5].
2. How can I confirm that my secondary antibody is causing cross-reactivity? Run a control well (for ELISA) or lane (for Western blot) where you omit the primary antibody. If you still get a signal after adding only the secondary antibody and detection reagents, your secondary antibody is binding non-specifically. Switching to a cross-adsorbed secondary antibody raised against the specific host species of your primary antibody is the solution [6] [5].
3. For this compound research specifically, what unique factor should I consider in my assay design? Given that this compound can modulate dopamine uptake [2], your experimental samples (e.g., cell lysates or tissue homogenates) may have complex and variable protein compositions. It is crucial to include relevant controls and standardize your sample preparation protocol, including the use of protease inhibitors to prevent protein degradation that can lead to extra, non-specific bands [3].
4. I'm still getting high background after optimizing antibodies and blocking. What else can I do? Re-evaluate your choice of solid support. For plate-based assays like ELISA, try switching from a high-binding to a medium-binding plate to reduce passive adsorption [5]. For Western blots, if you are using a PVDF membrane (which has high binding capacity), try a nitrocellulose membrane instead, as it can sometimes yield a cleaner background [4].
Here is a detailed methodology to systematically identify the source of NSB in your assay, based on the principles from the search results [5].
Objective: To pinpoint the contribution of different components to non-specific signal in a sandwich immunoassay. Principle: By systematically omitting key reagents, you can isolate which component is causing background signal.
| Well | Capture Antibody | Sample | Primary Antibody | Secondary Antibody | Expected Result & Interpretation |
|---|---|---|---|---|---|
| A | + | + | + | + | Valid Assay. Signal indicates specific detection. |
| B | + | - | + | + | Background Control. High signal indicates NSB of detection antibodies to the capture antibody or plate. |
| C | + | + | - | + | Secondary AB Control. High signal indicates direct NSB of the secondary antibody to the sample or plate. |
| D | + | - | - | + | Secondary AB Specificity. High signal indicates direct NSB of the secondary antibody to the plate or capture antibody. |
Procedure:
Understanding Alstonine's unique mechanism is crucial for designing and troubleshooting related experiments. The table below summarizes its key properties and effects on brain amines, based on preclinical research [1] [2] [3].
| Aspect | Details and Observed Effects |
|---|---|
| General Type | Indole alkaloid; plant-derived traditional antipsychotic [1] [2]. |
| Primary Proposed Antipsychotic Mechanism | Serotonergic system interaction (increased transmission) & altered dopamine metabolism (increased intraneuronal catabolism) without blocking nigrostriatal pathways [1] [3]. |
| Key Neurochemical Findings | Frontal Cortex & Striatum: Increases serotonin (5-HT) and its metabolite 5-HIAA; increases dopamine metabolites (DOPAC, HVA) but not dopamine itself [3]. |
| Behavioral Model Profile | Prevents amphetamine-induced lethality; reverses haloperidol-induced catalepsy; reduces apomorphine-induced stereotypy [2] [3]. |
| Receptor Binding Affinity | Exact profile is unclear; suggested to have a "unique" or "exclusive" mechanism distinct from typical & atypical antipsychotics [2]. |
The following diagram illustrates the proposed neurochemical mechanism of action for this compound based on the available research.
While not specific to this compound, general experimental issues and solutions from assay development resources are relevant [4].
| Issue | Potential Causes | Recommended Actions |
|---|---|---|
| No Assay Window | Incorrect instrument setup or filter configuration [4]. | Verify instrument settings and filter compatibility for your detection method (e.g., TR-FRET). Use control reagents to test setup [4]. |
| Inconsistent Results (IC50/EC50) | Differences in compound stock solution preparation between labs or experiments [4]. | Standardize the preparation and handling of stock solutions and aliquots across all experiments [4]. |
| High Background Noise | High standard deviation in data points; poor assay robustness [4]. | Calculate the Z'-factor to assess assay quality. A Z'-factor > 0.5 is considered suitable for screening. Improve pipetting accuracy or reagent stability [4]. |
| Cell-Based Assay Failure | Compound cannot cross cell membrane, is pumped out, or targets an inactive kinase form [4]. | Verify compound permeability. Use a binding assay for inactive kinase targets, or ensure the active form is used in activity assays [4]. |
Since a direct protocol for this compound dopamine uptake studies was not found, here are some steps to develop your own:
drugdiscoverytech@thermofisher.com) [4] is often the best resource.
The table below summarizes the core scientific data on this compound from the search results, which can serve as a reference in your knowledge base.
| Aspect | Key Findings | Experimental Context / Quantitative Data |
|---|---|---|
| Cytodiagnostic Application | Selective fluorescence marker for tumor cells and certain genetic diseases [1]. | Method: Contacting a tissue sample with this compound, irradiating to induce fluorescence, detecting emission [1]. |
| Pharmacological Profile | Shows an antipsychotic profile in rodent models, potentially "atypical" with a unique mechanism [2] [3] [4]. | Key Models: Prevents amphetamine-induced lethality (active dose: 0.5-2.0 mg/kg, i.p.), reduces apomorphine-induced stereotypy, reverses haloperidol-induced catalepsy [2] [4]. |
| Proposed Mechanism of Action | Differs from classical antipsychotics; appears to differentially affect dopamine pathways and increase serotonergic transmission [3]. | Neurochemical Data: In mice, increases serotonin metabolite 5-HIAA in striatum and frontal cortex, increases dopamine metabolite DOPAC in striatum [3]. |
| Side Effect Profile | Preliminary data suggests it may not induce weight gain or affect prolactin levels, unlike many typical and atypical antipsychotics [3]. | Metabolic Data: Did not cause body weight gain over 6 days in mice; prevented fasting-induced decrease in glucose levels [3]. |
Based on the patent for its cytodiagnostic use, here is a generalized workflow for using this compound as a fluorescent marker. You can adapt this into a detailed step-by-step protocol for your users.
This compound Staining and Detection Workflow
The search results highlight why your researchers might need a robust support center and where current knowledge is lacking:
Here are answers to common experimental questions about Alstonine's effects:
What is the evidence for an inverted U-shaped dose-response for this compound? this compound shows a clear, dose-dependent inverted U-shaped curve in preventing amphetamine-induced lethality in grouped mice. This is a specific model for antipsychotic activity where lethality is prevented by antipsychotics, but not by other tranquilizers. Active doses for this effect range from 0.5 to 2.0 mg/kg (intraperitoneal administration), with doses outside this range showing reduced efficacy [1].
Why might my experimental results show no effect or inconsistent results with this compound? The most likely cause is testing doses outside the active range. The therapeutic window for this compound is narrow [1]. Ensure your dose-response experiments include multiple data points within the 0.5–2.0 mg/kg range to accurately characterize the curve. Use the appropriate animal model and behavioral tests validated for antipsychotic drug screening [1].
Does this compound cause extrapyramidal side effects (EPS) like typical antipsychotics? Preclinical evidence suggests this compound has an atypical profile. Similar to clozapine and sulpiride, this compound prevents haloperidol-induced catalepsy in mice, indicating a low potential for inducing EPS, a common side effect of typical antipsychotics [1].
What is this compound's proposed mechanism of action? The exact mechanism is not fully elucidated but appears unique. It involves serotonergic transmission modulation and dopamine metabolism alteration [2]. Its profile differs from classic antipsychotics; it reduces apomorphine-induced but not amphetamine-induced stereotypy, suggesting a complex interaction with dopaminergic pathways [1].
For your experimental design and data comparison, here is a summary of key findings and methodologies.
Table 1: Summary of this compound's Psychopharmacological Profile from Preclinical Models
| Behavioral Test | Effect of this compound | Interpretation & Significance | Active Dose Range (i.p. in mice) |
|---|---|---|---|
| Amphetamine-induced lethality | Prevention | Indicates specific antipsychotic activity; effect follows an inverted U-shape [1]. | 0.5 - 2.0 mg/kg |
| Apomorphine-induced stereotypy | Reduction | Suggests action on postsynaptic dopamine receptors; differs from typical antipsychotic profile [1]. | Information missing |
| Haloperidol-induced catalepsy | Prevention | Predicts low extrapyramidal side effects, an "atypical" antipsychotic feature [1]. | Information missing |
| Barbiturate-induced sleep | Potentiation | Suggests a sedative or CNS-depressant component to its action [1]. | Information missing |
Table 2: Key Experimental Protocols for Antipsychotic Profiling
| Assay Name | Key Procedure | Positive Control | Critical Parameters & Troubleshooting |
|---|---|---|---|
| Amphetamine-Induced Lethality | Grouped mice administered amphetamine after pre-treatment with this compound [1]. | Typical antipsychotic (e.g., Haloperidol) | Group size, amphetamine dose, and animal strain must be standardized. |
| Drug-Induced Stereotypy | Mice administered apomorphine or amphetamine after this compound; stereotyped behaviors scored [1]. | Typical vs. Atypical antipsychotics | Observer blinding; precise scoring system is critical for reliability. |
| Haloperidol-Induced Catalepsy | Catalepsy measured in mice after Haloperidol, with/without this compound pre-treatment [1]. | Atypical antipsychotic (e.g., Clozapine) | Accurate timing of measurements; bar test is a common method. |
The following diagrams, created with Graphviz, illustrate the neurobiological mechanisms and experimental workflows based on the gathered research.
This diagram illustrates the proposed pathway for this compound's inverted U-shaped dose-effect, integrating peripheral and central mechanisms informed by general principles of arousal and memory consolidation [3].
Mechanism of Inverted U-Shaped Dose-Effect
This workflow outlines the key steps for conducting the amphetamine-induced lethality assay, a primary test for establishing this compound's inverted U-shaped dose-response [1].
Behavioral Assay for Dose-Response
This section covers the core biological activity and potential mechanisms of this compound that are relevant for CNS-targeted research.
Q1: What is the evidence for this compound's effects on the Central Nervous System (CNS)? this compound is an indole alkaloid with documented psychoactive properties. Research indicates its antipsychotic and anxiolytic (anti-anxiety) effects are primarily mediated through the serotonergic system, specifically by increasing serotonergic transmission [1]. A 2025 study on similar indole alkaloids also confirmed anxiolytic activity via the serotonergic pathway (5-HT3A receptor) [2]. While not all studies are on this compound specifically, the shared indole alkaloid structure suggests a relevant mechanism of action for CNS effects.
Q2: What is this compound's proposed mechanism of action at the cellular level? Studies point towards two key mechanisms:
Delivering drugs to the CNS is challenging due to the Blood-Brain Barrier (BBB). This section compares systemic and local administration strategies.
Q3: Why is systemic delivery to the CNS challenging, and what are the alternatives? The BBB severely limits drug access; only about 5% of small molecule drugs can cross it [4]. To overcome this, direct administration methods are often necessary:
Q4: What are the key best practices for successful Intrathecal (IT) administration? Based on regulatory requirements and extensive preclinical experience, here are critical best practices for IT dosing in large animals [4]:
| Best Practice | Key Operational Details | Rationale & Success Metrics |
|---|---|---|
| Optimize Injection | Site between L3-L7 vertebrae in monkeys. | Maximizes success rate (~90%); successful administration defined as CSF concentration ≥1 mg/mL 1-hour post-injection [4]. |
| Employ Lumbar Spine Intubation | Use for repeat IT administration in dogs. | Accounts for anatomical differences; overcomes low IT puncture success rate in canines [4]. |
| Sample Multiple CNS Regions | Collect tissues from various brain and spinal cord areas (e.g., lumbar, thoracic, cervical cord, temporal/frontal cortex). | Evaluates drug gradient distribution from site of injection towards the head [4]. |
| Extend Sampling Period | Prolong tissue/fluid collection due to potentially long half-lives (e.g., Nusinersen t½ = 139 ± 54 days in CNS). | Captures complete pharmacokinetic profile; avoids missing data points [4]. |
This section provides a practical workflow and solutions for common experimental challenges.
Q7: How can I troubleshoot low drug efficacy in the CNS? If your compound shows low efficacy, systematically check these points:
Q8: My drug shows promise in vitro but fails in vivo. What could be wrong? This common hurdle in translational research often relates to pharmacokinetics and delivery.
Here you will find detailed methodologies and data interpretation guides from key cited studies.
Q9: What is a detailed protocol for assessing anxiolytic activity? The following methodology is adapted from a 2025 study on indole alkaloids in adult zebrafish, a model highly suitable for CNS drug screening [2].
Q10: How do I interpret data from an in vitro resistance evolution study? The table below summarizes key genetic and phenotypic changes identified in a study that generated this compound-resistant P. falciparum parasites [3].
| Experimental Step | Methodology & Key Parameters | Outcome & Interpretation |
|---|---|---|
| Resistance Selection | Culture parasites with sub-IC50 this compound (~0.2 µM), gradually increase pressure over ~6 months. | Parasites survive in >10x IC50. Confirmed ~20-fold reduced sensitivity vs. wild-type [3]. |
| Genetic Analysis (WGS) | Whole-genome sequencing of resistant vs. wild-type clones. Filter out common culture mutations. | Identified a point mutation (A318P) in PfMPV17, a gene for a putative inner-mitochondrial membrane protein [3]. |
| Genetic Validation (CRISPR) | Introduce the A318P mutation into wild-type parasites. | Yielded parasites with reduced this compound sensitivity, validating PfMPV17's link to resistance [3]. |
| Mechanism Probe | Test this compound on a transgenic line resistant to mitochondrial (atovaquone) and pyrimidine (DSM265) inhibitors. | The line had reduced this compound sensitivity, suggesting its action is linked to mitochondria/pyrimidine biosynthesis [3]. |
The most relevant approach for standardizing Alstonine involves using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry [1] [2]. This compound is an indole alkaloid, and this method is standard for such compounds [3].
A robust protocol for analyzing plant hormones from crude extracts can be adapted for this compound [2]. Key parameters are summarized below:
| Parameter | Specification & Application Notes |
|---|---|
| Analytical Instrument | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] |
| Chromatography Column | Reverse-phase column [2]; C30 columns offer superior resolution for complex plant metabolites [4] |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high sensitivity and specificity [2] |
| Sample Tissue Mass | ~50 mg fresh plant tissue [2] |
| Extraction Solvents | Methanol, Methyl-tert-butyl ether (MTBE), Water [4] |
| Approximate Duration | 2-3 days for 40 samples (includes extraction and analysis) [2] |
Here are solutions to common problems you may encounter when developing this analytical method.
| Problem Area | Possible Cause & Solution |
|---|
| Poor Chromatographic Resolution | - Cause: Inadequate column selectivity.
The following diagram outlines the core workflow for preparing and analyzing plant samples for this compound content, integrating the key parameters and troubleshooting advice above.
Q1: Why is a C30 column potentially better than a C18 column for this analysis? A C30 stationary phase has a thicker, more polymeric structure that allows for better penetration and interaction with complex molecules like carotenoids and alkaloids. This results in superior resolution of closely related compounds and their isomers, which is often crucial for accurate quantification in complex plant extracts [4].
Q2: What is the advantage of using MRM mode in mass spectrometry? MRM (Multiple Reaction Monitoring) is a highly specific and sensitive mass spectrometry mode. It first filters the target analyte (this compound) by its parent mass, then fragments it, and filters again for a specific fragment ion. This two-stage filtering significantly reduces background noise from the crude plant matrix, leading to more accurate and reliable quantification [2].
Q3: Are there any specific safety concerns when working with plant alkaloids? Yes, many plant alkaloids are biologically active and can be toxic. It is crucial to handle plant extracts and pure alkaloid standards with care. Always refer to the Safety Data Sheets (SDS) for all chemicals, wear appropriate personal protective equipment (PPE) such as gloves and lab coats, and work in a well-ventilated area or fume hood when handling solvents or volatile compounds [5] [6].
The table below summarizes the available information, highlighting the very different stages of development and evidence for each substance.
| Feature | This compound (Investigational Compound) | Clozapine (Approved Medication) |
|---|---|---|
| Chemical Class | Indole alkaloid [1] [2] | Dibenzodiazepine [3] |
| Current Status | Early preclinical research; not an approved drug [1] [2] | Gold-standard for Treatment-Resistant Schizophrenia (TRS) [3] [4] [5] |
| Primary Efficacy Data | Animal models: Reduces apomorphine-induced stereotypy, reverses MK-801-induced social interaction deficit [1]. Neurochemistry: Increases serotonergic transmission; alters dopamine catabolism [1]. | Clinical (Human) Data: A 2025 IPD meta-analysis of 1,052 patients found no clear efficacy superiority over other SGAs (mean PANSS difference: -0.64, 95% CrI: -3.97 to 2.63) [3]. Real-world studies show it reduces mortality and hospitalizations [5] [4]. | | Proposed Mechanism | Differential modulation of dopamine pathways (may decrease mesolimbic without affecting nigrostriatal); interaction with 5-HT receptors (e.g., 5-HT2A/2C) [1]. | Broad antagonist profile at dopaminergic (D1, D4), serotonergic (5-HT2A), adrenergic, and cholinergic receptors [6]. | | Side Effect Profile (from studies) | Preliminary rodent data: Did not increase prolactin or cause significant body weight gain [1]. | Established clinical profile: Requires monitoring for agranulocytosis, myocarditis, and metabolic side effects (weight gain, diabetes) [7] [8]. | | Key Strengths | Novel mechanism; preclinical data suggests a favorable side effect profile regarding metabolic and motor symptoms [1] [2]. | The most effective antipsychotic for TRS; strong evidence for reducing relapse and mortality [4] [5]. | | Key Limitations | No human efficacy or long-term safety data; complex synthesis [1] [2]. | Significant safety monitoring burden; 40-50% of patients with TRS do not respond adequately [4]. |
The data for each compound comes from fundamentally different types of studies.
For this compound (Preclinical Rodent Studies): The antipsychotic profile was established using standardized animal behavioral tests [1].
For Clozapine (Human Clinical Trials & Real-World Evidence): The efficacy and effectiveness of clozapine are assessed through large-scale human studies [3] [4] [5].
The following diagram illustrates the proposed and established mechanisms of action for both compounds, based on the available literature.
The stark contrast in available data means that this compound and clozapine occupy entirely different spaces in the antipsychotic development landscape.
The following table synthesizes findings from animal model studies on alstonine compared to the established profiles of typical antipsychotics [1].
| Side Effect / Mechanism | Typical Antipsychotics (e.g., Haloperidol) | This compound (Preclinical Data) |
|---|---|---|
| Primary Mechanism | D2 receptor antagonism [2] | Differential effects on dopamine pathways; increases serotonergic transmission and intraneuronal dopamine catabolism [1] [3]. |
| Extrapyramidal Symptoms (EPS) | High incidence [1] | Reverses haloperidol-induced catalepsy; suggests low potential for EPS [1]. |
| Prolactin Elevation | Common (e.g., hyperprolactinemia) [1] | Preliminary data suggests no effect on prolactin levels [1]. |
| Metabolic Effects | Not typically associated with significant weight gain [1] | No gain in body weight observed in animal studies [1]. |
| Blood Glucose Impact | Not a primary concern | Prevents fasting-induced decrease in glucose; clinical significance unclear [1]. |
| Sedation | Varies by drug | Not prominently reported in available studies [1]. |
The favorable side effect profile of this compound is linked to its unique mechanism of action, which differs fundamentally from that of typical antipsychotics.
The diagram below illustrates this core mechanistic difference.
The key evidence establishing the role of 5-HT2A/C receptors in alstonine's effects comes from studies using specific receptor antagonists and animal models that simulate various symptoms of schizophrenia. The table below summarizes the core experimental findings:
| Behavioral Model (Mice) | This compound's Effect | Impact of 5-HT2A/C Antagonist (Ritanserin) |
|---|---|---|
| MK-801-induced hyperlocomotion (models positive symptoms) | Effective in counteracting [1] [2] | Prevented/Reverted this compound's effect [1] [2] |
| MK-801-induced social interaction deficit (models negative symptoms) | Effective in counteracting [2] | Prevented this compound's effect [2] |
| MK-801-induced working memory deficit (models cognitive symptoms) | Prevented the deficit [1] [2] | Prevented this compound's effect [1] [2] |
The consistent reversal of this compound's action by ritanserin, a known 5-HT2A/C receptor antagonist, across these three distinct behavioral dimensions strongly indicates that its therapeutic-like effects are centrally mediated through these receptor subtypes [1] [2].
To help you evaluate the quality of this evidence, here are the methodologies for the key experiments cited.
Step-Down Inhibitory Avoidance Task: This test was used to assess working memory. In this protocol, mice are placed on a platform, and their latency to step down onto a grid floor is measured. In the training session, stepping down results in a mild foot shock. When tested after a delay (e.g., 1.5 hours), a longer step-down latency indicates better retention of the aversive event and, thus, intact working memory. MK-801, an NMDA receptor antagonist, was used to induce memory deficits. The ability of this compound to prevent this MK-801-induced deficit was evaluated, and this protective effect was blocked by pre-treatment with ritanserin [1] [2].
Social Interaction Test: This model assesses the negative symptoms of schizophrenia, such as social withdrawal. Typically, two unfamiliar mice are placed in an arena, and the time they spend in active, non-aggressive social behaviors (like sniffing, following, and grooming) is quantified. MK-801 administration reduces this social interaction time. The efficacy of this compound in reversing this MK-801-induced social deficit, and the subsequent blockade of this effect by ritanserin, was a key finding [2].
While the precise molecular pathway is not fully elucidated, research suggests that this compound's action involves increasing serotonergic transmission while simultaneously altering dopamine metabolism, a profile distinct from typical antipsychotics [3] [4]. The following diagram illustrates the proposed mechanism of action based on the experimental evidence.
This compound's profile is considered atypical because it does not primarily block dopamine D2 receptors, which is the hallmark of typical antipsychotics like haloperidol [3]. Its mechanism appears to be unique, even when compared to many existing atypical antipsychotics.
The available data confirms the critical functional role of 5-HT2A/C receptors but leaves specific pharmacodynamic properties unquantified.
The table below summarizes the key differences between Alstonine and Cluzapine based on experimental data.
| Feature | This compound | Clozapine |
|---|---|---|
| Effect on Glutamate Uptake | Reduces uptake in acute hippocampal slices [1] [2] [3] | Reduces uptake in acute hippocampal slices [1] [2] [3] |
| Primary Receptor Mechanism | Mediated by 5-HT2A and 5-HT2C serotonin receptors. Effect is abolished by their antagonists [1] [2] [3]. | Effect is abolished by the D2 receptor agonist apomorphine [1] [2] [3]. |
| D2 Receptor Involvement | Not primarily implicated. Effect is independent of D2 receptor activation [1] [2]. | Crucially involved. Effect is dependent on D2 receptor pathways [1] [2]. |
| Effect on Glutathione | Increases levels of glutathione, a key cellular antioxidant [1] [2]. | Does not share this effect in the studied model [1]. |
| Pro-convulsant Activity | Lacks pro-convulsant activity in mice models [4]. | Has known pro-convulsant activity [4]. |
| Clinical Status | Investigational compound (preclinical research stage) [4] [5]. | FDA-approved atypical antipsychotic for treatment-resistant schizophrenia [6] [7]. |
The primary data comparing the glutamate effects of both compounds come from a key study that used the following methodology [1] [2] [3]:
The diagram below visualizes the different pathways through which this compound and Clozapine affect glutamate uptake, based on the experimental findings.
The mechanistic differences suggest distinct therapeutic potential:
The table below summarizes key findings from preclinical research on alstonine, which helps build a preliminary safety and efficacy profile [1] [2] [3].
| Aspect Assessed | Key Findings in Preclinical Models | Comparison with Other Antipsychotics |
|---|---|---|
| Antipsychotic Efficacy | Dose-dependent prevention of amphetamine-induced lethality; reduction of apomorphine-induced stereotypy [1]. | Profile closer to atypical antipsychotics (e.g., clozapine, sulpiride) [1]. |
| Metabolic Effects | No significant gain in body weight after 6-day treatment; prevented fasting-induced decrease in glucose, but did not cause hyperglycaemia [2]. | Unlike many atypical antipsychotics (e.g., clozapine), which can induce weight gain, diabetes, and hyperlipidaemia [2]. |
| Neurological Side-Effects | Prevents haloperidol-induced catalepsy; suggests it may not induce extrapyramidal symptoms (EPS) [1]. | Similar to atypical antipsychotics; differs from classical antipsychotics (e.g., haloperidol) which readily induce EPS [1] [2]. |
| Hormonal Side-Effects | Preliminary data suggests it does not affect prolactin levels [2]. | Unlike classical antipsychotics, which can cause hyperprolactinaemia [2]. |
| Seizure Risk | Did not induce myoclonic jerks (a type of seizure) in mice, even after repeated administration [3]. | Unlike clozapine, which showed significant pro-convulsant activity in the same study [3]. |
Understanding the methodology behind these findings is crucial for evaluating their reliability and relevance for researchers.
The exact mechanism of this compound's action is not fully understood, but it appears to be unique and differs from classical antipsychotics [1]. The diagram below illustrates its proposed neurochemical interactions based on preclinical data.
The diagram highlights this compound's differential effects on key brain pathways, which may explain its efficacy without the motor side effects common to classical antipsychotics [1] [2].